3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE
Description
The exact mass of the compound 1,2,4-Benzotriazin-3-amine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23271. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-9-5-3-1-2-4-6(5)11(12)10-7/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRWGJRKAHEZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N=[N+]2[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202590 | |
| Record name | 3-Amino-1,2,4-benzotriazine-1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-06-6 | |
| Record name | 1,2,4-Benzotriazin-3-amine, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5424-06-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-1,2,4-benzotriazine-1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-benzotriazin-3-amine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-1,2,4-benzotriazine-1-N-oxide: Core Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1,2,4-benzotriazine-1-N-oxide is a key heterocyclic compound with significant relevance in medicinal chemistry and drug development. It is notably recognized as a major metabolite of the hypoxia-activated prodrug, Tirapazamine. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, and detailed experimental protocols for its synthesis and analysis. The document also explores its role in the metabolic pathway of Tirapazamine, offering insights into its biological significance.
Chemical and Physical Properties
This compound is a yellow solid at room temperature. Its core structure consists of a fused benzene and triazine ring system with an amine substituent and an N-oxide group. This unique arrangement of functional groups imparts specific chemical and physical properties that are crucial for its biological activity and application in synthesis.
| Property | Value | Source |
| CAS Number | 5424-06-6 | [1][2] |
| Molecular Formula | C₇H₆N₄O | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Melting Point | 271°C | [3] |
| Boiling Point | 389.3°C at 760 mmHg (Predicted) | N/A |
| Density | 1.6 g/cm³ (Predicted) | N/A |
| Appearance | Yellow Solid | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved through the reduction of its di-N-oxide precursor, Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide). A common synthetic approach involves the reaction of benzofuroxan with cyanamide.
Experimental Protocol: Synthesis of 3-Amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine)
Materials:
-
Benzofuroxan
-
Cyanamide
-
Sodium Hydroxide
-
Methanol
-
Water
Procedure:
-
Dissolve benzofuroxan (0.2 mol) and solid cyanamide (0.6 mol) in a 50% aqueous methanol solution (200 mL) in a 500 mL three-necked flask.[4]
-
Stir the mixture and slowly add sodium hydroxide (1.2 mol).[4]
-
Heat the reaction mixture in a 60°C water bath.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, the product, 3-amino-1,2,4-benzotriazine-1,4-dioxide, can be isolated and purified.
Conversion to this compound
The synthesized Tirapazamine can then be subjected to a controlled one-electron reduction to yield this compound. This reduction can be achieved using various enzymatic or chemical methods. A key study identifies this compound as a product of the enzymatic reduction of Tirapazamine by xanthine/xanthine oxidase and NADPH:cytochrome P450 oxidoreductase.[5]
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific peak assignments for this compound require access to the full experimental data from dedicated research articles, the expected spectra would show characteristic signals for the aromatic protons on the benzotriazine ring system and the amine protons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group, C=N and N=N stretching of the triazine ring, and the N-O stretching of the N-oxide functionality. An FTIR spectrum for this compound is available in public databases.[6]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation of the benzotriazine ring system is expected to result in strong absorption bands in the UV-Vis region. The characterization of this compound as a metabolite of Tirapazamine involved UV-vis spectroscopy.[5]
Biological Significance and Signaling Pathway
This compound is a crucial metabolite in the bioactivation of the anticancer agent Tirapazamine. Tirapazamine is selectively toxic to hypoxic (low oxygen) tumor cells.
Metabolic Activation of Tirapazamine
Under hypoxic conditions, intracellular reductases, particularly those in the cell nucleus, catalyze the one-electron reduction of Tirapazamine to a radical anion.[5] This radical can then undergo further transformations, including the formation of this compound. The process generates reactive oxygen species that lead to DNA damage and ultimately, cell death.[5] In contrast, under normal oxygen conditions (normoxia), the radical anion is rapidly re-oxidized back to the non-toxic parent compound.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds, such as 3-amino-7-methyl-1,2,4-benzotriazine-1-oxide, can provide guidance on handling precautions.
Potential Hazards:
-
Harmful if swallowed.[7]
-
Causes skin irritation.[7]
-
Causes serious eye damage.[7]
-
May cause respiratory irritation.[7]
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place.
The following workflow outlines the general safety precautions to be taken when handling this and related compounds.
Conclusion
This compound is a compound of significant interest due to its role as a key intermediate in the mechanism of action of the anticancer drug Tirapazamine. Understanding its basic properties, synthesis, and biological context is crucial for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The information and protocols provided in this guide serve as a valuable resource for professionals working with this and related benzotriazine N-oxides. Further research to fully elucidate its spectroscopic properties and reactivity will undoubtedly contribute to the development of new therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 5424-06-6 [chemicalbook.com]
- 3. This compound CAS#: 5424-06-6 [m.chemicalbook.com]
- 4. 3-AMINO-1,2,4-BENZOTRIAZINE-1,4-DIOXIDE synthesis - chemicalbook [chemicalbook.com]
- 5. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Page loading... [wap.guidechem.com]
The Core Mechanism of Action of 3-Amino-1,2,4-Benzotriazine-1-N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,2,4-benzotriazine-1-N-oxide, more commonly known as Tirapazamine (TPZ), is a pioneering bioreductive prodrug with selective cytotoxicity towards hypoxic cells, a characteristic feature of the microenvironment of solid tumors.[1][2] This inherent tumor selectivity has positioned Tirapazamine as a significant agent in oncology research, particularly in combination with traditional cancer therapies like radiation and chemotherapy, which are often less effective against hypoxic cell populations.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of Tirapazamine, detailing its activation, cytotoxic effects, and the cellular pathways it modulates. The information is presented to aid researchers, scientists, and drug development professionals in understanding and potentially exploiting the unique properties of this class of compounds.
Hypoxia-Selective Activation: The "On" Switch
The central paradigm of Tirapazamine's mechanism is its conversion from a relatively non-toxic prodrug to a potent cytotoxic agent under conditions of low oxygen (hypoxia).[2][5] In well-oxygenated (normoxic) tissues, Tirapazamine undergoes a one-electron reduction by various intracellular reductases, primarily NADPH:cytochrome P450 oxidoreductase, to form a radical anion.[6][7] However, in the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound, creating a futile redox cycle that generates superoxide radicals but has significantly lower cytotoxicity.[3][8]
Under the hypoxic conditions prevalent in solid tumors, the lower oxygen tension allows the Tirapazamine radical to persist.[9] This longer-lived radical undergoes further chemical transformations to generate highly reactive and DNA-damaging species, namely the hydroxyl radical (•OH) and the benzotriazinyl radical.[8][10] It is the generation of these radicals that is the primary driver of Tirapazamine's potent and selective anti-tumor activity.
The Molecular Execution: DNA Damage and Topoisomerase II Poisoning
The cytotoxic effects of activated Tirapazamine are predominantly mediated through extensive DNA damage. The generated free radicals attack the DNA backbone and bases, leading to a variety of lesions including single-strand breaks (SSBs), double-strand breaks (DSBs), and base damage.[6][11] This widespread genomic insult triggers cellular apoptosis and cell death.[5]
Beyond direct radical-mediated damage, Tirapazamine also functions as a topoisomerase II poison.[4][12] Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription. Tirapazamine, under hypoxic conditions, stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of protein-linked DNA breaks.[4] This inhibition of topoisomerase II function further contributes to the lethal DNA damage inflicted upon cancer cells.
Data Presentation: Quantitative Insights into Tirapazamine's Activity
The selective cytotoxicity of Tirapazamine is quantifiable and is often expressed as the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the drug concentration required to produce a certain level of cell kill under aerobic conditions to that required under hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells.
| Cell Line | Tirapazamine Concentration (µM) for 50% Inhibition (IC50) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| Normoxia | Hypoxia | ||
| CT26 (Murine Colon Carcinoma) | 51.42 | 16.35 | 3.14 |
| HT1080 (Human Fibrosarcoma) | 559 | 11 | 50.8 |
| MKN45 (Human Gastric Cancer) | >10 µg/mL (~56 µM) | ~1 µg/mL (~5.6 µM) | >10 |
| SAS (Human Squamous Cell Carcinoma) | ~100 | ~20 | 5 |
Preclinical Pharmacokinetic Parameters of Tirapazamine in Mice
| Parameter | Value | Reference |
| Half-life (t1/2) | 36 ± 0.65 min | [1] |
| LD10 | 294 mg/m² | [1] |
| LD50 | 303 mg/m² | [1] |
Experimental Protocols: Methodologies for Assessing Tirapazamine's Action
Clonogenic Survival Assay
The clonogenic survival assay is a gold-standard in vitro method to determine the cytotoxic effect of a drug on cancer cells.
Objective: To determine the fraction of cells that retain the ability to produce colonies after treatment with Tirapazamine under normoxic and hypoxic conditions.
Methodology:
-
Cell Seeding: Plate a known number of single cells into multi-well plates.
-
Drug Treatment: Expose the cells to a range of Tirapazamine concentrations for a defined period (e.g., 1-4 hours).
-
Hypoxia Induction: For the hypoxic arm, place the plates in a hypoxic chamber (e.g., 1% O2) during the drug treatment period. A parallel set of plates is maintained in a normoxic incubator (21% O2).
-
Colony Formation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates under normoxic conditions for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution like methanol and stain with crystal violet. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the plating efficiency of treated cells to that of untreated controls.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA damage in individual cells.
Objective: To quantify the extent of DNA single- and double-strand breaks induced by Tirapazamine.
Methodology:
-
Cell Treatment: Treat cells with Tirapazamine under normoxic and hypoxic conditions as described for the clonogenic assay.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: For detecting single-strand breaks and alkali-labile sites, immerse the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail length and tail moment.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Objective: To determine if Tirapazamine inhibits the catalytic activity of topoisomerase II.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing kDNA, topoisomerase II enzyme, and the appropriate reaction buffer.
-
Drug Incubation: Add varying concentrations of Tirapazamine (or a known topoisomerase II inhibitor like etoposide as a positive control) to the reaction mixtures and incubate under hypoxic conditions.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA is too large to enter the gel, while decatenated DNA minicircles will migrate into the gel.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the amount of decatenated minicircles in the presence of Tirapazamine indicates inhibition of topoisomerase II activity.[4][9]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Conclusion
This compound (Tirapazamine) represents a cornerstone in the development of hypoxia-activated prodrugs. Its elegant mechanism of action, centered on bioreductive activation in the tumor microenvironment to generate DNA-damaging radicals and inhibit topoisomerase II, provides a clear rationale for its selective cytotoxicity. The quantitative data and experimental protocols detailed in this guide offer a framework for the continued investigation and development of Tirapazamine and its analogs. A thorough understanding of its core mechanisms is paramount for designing effective therapeutic strategies that harness the unique hypoxic landscape of solid tumors, ultimately aiming to improve patient outcomes in the fight against cancer. While clinical trials have shown mixed results, the foundational science of Tirapazamine continues to inspire the development of next-generation hypoxia-targeted therapies.
References
- 1. Pharmacokinetics of the hypoxic cell cytotoxic agent tirapazamine and its major bioreductive metabolites in mice and humans: retrospective analysis of a pharmacokinetically guided dose-escalation strategy in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogues with improved tissue penetration and hypoxic cell killing in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tirapazamine: a hypoxia-activated topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-targeting by tirapazamine (TPZ) induces preferential growth inhibition of nasopharyngeal carcinoma cells with Chk1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tirapazamine: laboratory data relevant to clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved potency of the hypoxic cytotoxin tirapazamine by DNA-targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. inspiralis.com [inspiralis.com]
- 11. mdpi.com [mdpi.com]
- 12. parazapharma.com [parazapharma.com]
An In-depth Technical Guide to the Molecular Structure of 3-Amino-1,2,4-benzotriazine-1-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,2,4-benzotriazine-1-N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It is notably recognized as a major metabolite of the hypoxia-activated prodrug tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide), a compound that has been extensively investigated for its potential in cancer therapy.[1] Understanding the molecular structure and properties of this 1-N-oxide metabolite is crucial for elucidating the mechanism of action of tirapazamine and for the rational design of new and improved bioreductive drugs. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and biological relevance of this compound.
Molecular Structure and Properties
This compound is a yellow solid with the chemical formula C₇H₆N₄O and a molecular weight of 162.15 g/mol .[2][3] Its structure features a fused bicyclic system consisting of a benzene ring and a 1,2,4-triazine ring, with an amino group at position 3 and an N-oxide at position 1.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5424-06-6 | [3] |
| Molecular Formula | C₇H₆N₄O | [2][3] |
| Molecular Weight | 162.15 | [2][3] |
| Appearance | Yellow solid | [2] |
| Purity (HPLC) | ≥96% | [4] |
Spectroscopic Data
The structural characterization of this compound has been accomplished using various spectroscopic techniques.
| Technique | Data |
| ¹H NMR | Data not explicitly found in search results. |
| ¹³C NMR | Data not explicitly found in search results. |
| Mass Spectrometry | Data not explicitly found in search results. |
| UV-Vis Spectroscopy | Characterization mentioned, but specific absorbance maxima not detailed in search results.[1] |
Crystallographic Data
The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography.[1] This analysis provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule.
Detailed crystallographic data such as bond lengths and angles were not available in the search results. For precise structural parameters, it is recommended to consult the original crystallographic information file (CIF), which may be available through the Cambridge Crystallographic Data Centre (CCDC) by referencing the primary literature (J. Org. Chem. 2001, 66, 1, 107-114).
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound, based on available literature.
Synthesis
This compound is a known two-electron reduction product of tirapazamine.[1] While specific laboratory-scale synthesis protocols were not exhaustively detailed in the provided search results, it is understood to be derivable from tirapazamine.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Characterization Methods
The characterization of this compound involves a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.[1]
General Analytical Workflow:
Caption: General workflow for the characterization of this compound.
Biological Activity and Signaling Pathways
This compound is a key metabolite in the bioreductive activation of the anti-cancer agent tirapazamine. The cytotoxicity of tirapazamine is primarily exerted under hypoxic (low oxygen) conditions, which are characteristic of solid tumors.
Under hypoxic conditions, tirapazamine undergoes a one-electron reduction, catalyzed by enzymes such as NADPH:cytochrome P450 oxidoreductase, to form a radical anion.[1][5] This radical can then lead to the formation of DNA-damaging species, resulting in single and double-strand breaks, ultimately leading to cell death. This compound is formed as a stable two-electron reduction product and is a major metabolite found under all conditions. In contrast, the isomeric 4-oxide is formed via the one-electron activation pathway and is more readily reduced further.[1]
The DNA damage induced by tirapazamine's activation can involve the generation of reactive oxygen species and may be linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[6]
Bioreductive Activation Pathway of Tirapazamine:
References
- 1. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. Reduction of 3-amino-1,2,4-benzotriazine-1,4-di-N-oxide (tirapazamine, WIN 59075, SR 4233) to a DNA-damaging species: a direct role for NADPH:cytochrome P450 oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 3-Amino-1,2,4-benzotriazine-1-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-amino-1,2,4-benzotriazine-1-N-oxide, a significant heterocyclic compound in medicinal chemistry. The document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction mechanisms to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a key chemical intermediate and a metabolite of the hypoxia-activated prodrug Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide). Its unique structure and chemical properties make it a compound of interest in the development of novel therapeutic agents, particularly in oncology. This guide focuses on the chemical synthesis of the mono-N-oxide, providing a foundational understanding for its production and further derivatization.
Core Synthesis Pathways
Two primary pathways for the synthesis of benzotriazine N-oxides are presented. The first details the synthesis of the target molecule, this compound, from a 2-nitroaniline precursor. The second, for comparative purposes, outlines the synthesis of the related di-N-oxide, Tirapazamine, from benzofuroxan.
Pathway 1: Synthesis of this compound from 2-Nitroaniline Derivatives
Step 1: Formation of 3-((2-nitrophenyl)amino)isoindolin-1-one Intermediate
-
In a suitable reaction vessel, dissolve 2-cyanobenzaldehyde (2.50 mmol) and a substituted 2-nitroaniline (1.0 mmol) in dichloromethane (1 mL).
-
Gently warm the mixture for approximately 1 minute to ensure complete dissolution of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Add 0.4 mL of 5% potassium hydroxide in methanol. The solution will turn red, and a gentle exotherm may be observed just before the formation of a yellow paste.
-
Collect the resulting solid product by suction filtration and wash it with water and then with cold methanol.
Step 2: Intramolecular Cyclization to form the 1,2,4-Benzotriazine Derivative
-
Dissolve the 3-((2-nitrophenyl)amino)isoindolin-1-one intermediate (0.3 mmol) in 10 mL of 5% potassium hydroxide in methanol.
-
Heat the mixture for 15-30 minutes. The solution will typically change color (e.g., to orange or brown).
-
Quench the reaction with water and perform an extraction with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield the crude benzotriazine product.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
The Discovery of 3-Amino-1,2,4-benzotriazine-1-N-oxide: A Hypoxia-Activated Anticancer Prodrug
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,2,4-benzotriazine-1,4-dioxide, more commonly known as tirapazamine (SR-4233, WIN 59075), is a bioreductive anticancer agent that has garnered significant interest for its selective cytotoxicity towards hypoxic cells found in solid tumors.[1][2][3] This unique mechanism of action addresses a critical challenge in cancer therapy, as hypoxic tumor regions are notoriously resistant to conventional treatments like radiotherapy and many chemotherapeutic drugs.[1][2] While tirapazamine itself is a di-N-oxide, its metabolic pathway and synthetic routes involve the formation of mono-N-oxide derivatives, including 3-amino-1,2,4-benzotriazine-1-N-oxide. This technical guide delves into the discovery of this class of compounds, focusing on their synthesis, mechanism of action, and the experimental protocols that have been pivotal in their characterization.
Discovery and Synthesis
The journey to the discovery of 3-amino-1,2,4-benzotriazine-1,4-dioxide (tirapazamine) began in an unexpected context. It was originally synthesized in 1972 during a screening program for new herbicides.[1] Its potential as an anticancer agent was not realized until the work of Zeman et al. in 1986, who first described its clinical utility.[1]
The synthesis of these benzotriazine N-oxides is a critical aspect of their study. One documented method for the synthesis of the di-N-oxide involves the reaction of benzofuroxan with cyanamide.[4] The mono-N-oxide, this compound, is a known metabolite of tirapazamine.[5][6]
Experimental Protocol: Synthesis of 3-Amino-1,2,4-benzotriazine-1,4-dioxide
A common synthetic route to the parent di-N-oxide compound, from which the mono-N-oxide is derived, is detailed below.[4]
Materials:
-
Benzofurazan oxide (Benzofuroxan)
-
Cyanamide (NH₂CN)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetic acid
-
Dimethylformamide (DMF)
Procedure:
-
In a 500 ml three-necked flask, dissolve 27.2 g (0.2 mol) of benzofurazan oxide and 25.2 g (0.6 mol) of solid cyanamide in 200 ml of a 50% aqueous methanol solution.
-
While stirring, slowly add 48 g (1.2 mol) of sodium hydroxide.
-
Heat the reaction mixture in a 60°C water bath.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until completion (approximately 4 hours). The solution will gradually turn purple-black.
-
After the reaction is complete, cool the mixture and filter it.
-
Dissolve the filter cake in an appropriate amount of water and filter again.
-
Collect the mother liquor and acidify it with acetic acid to a pH of 5-8. This will precipitate a red solid.
-
Recrystallize the solid from DMF, filter, and dry to obtain the target compound, 3-amino-1,2,4-benzotriazine-1,4-dioxide.
Yield: Approximately 24.5 g (60%).[4]
Mechanism of Action: A Tale of Two Oxides
The anticancer activity of tirapazamine is contingent on its bioreductive activation under hypoxic conditions.[1][7] Intracellular reductases, such as NADPH:cytochrome P450 oxidoreductase, convert tirapazamine into a toxic radical species.[5][6][7] In the presence of oxygen, this radical is rapidly oxidized back to the non-toxic parent compound. However, in the low-oxygen environment of a tumor, the radical persists and leads to DNA damage, including single- and double-strand breaks and base damage, ultimately causing cell death.[3][7]
The metabolism of tirapazamine (a di-N-oxide) is complex and results in the formation of several metabolites, including the mono-N-oxides. The two primary mono-N-oxide metabolites are 3-amino-1,2,4-benzotriazine 1-oxide and 3-amino-1,2,4-benzotriazine 4-oxide.[5][6] The formation of these metabolites is a key part of the activation pathway.
dot digraph "Tirapazamine Activation Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Simplified Metabolic Activation of Tirapazamine", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#202124", penwidth=1.5];
"Tirapazamine\n(3-amino-1,2,4-benzotriazine-1,4-dioxide)" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; "One-electron reduction\n(Hypoxia, Reductases)" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style="dashed"]; "Toxic Radical Species" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; "DNA Damage\n(Single/Double-strand breaks, Base damage)" [fillcolor="#FBBC05", fontcolor="#202124", shape=rectangle]; "Cell Death (Apoptosis)" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; "Oxygenation (Normoxia)" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style="dashed"]; "Metabolites\n(e.g., this compound)" [fillcolor="#5F6368", fontcolor="#FFFFFF", shape=rectangle];
"Tirapazamine\n(3-amino-1,2,4-benzotriazine-1,4-dioxide)" -> "One-electron reduction\n(Hypoxia, Reductases)"; "One-electron reduction\n(Hypoxia, Reductases)" -> "Toxic Radical Species"; "Toxic Radical Species" -> "DNA Damage\n(Single/Double-strand breaks, Base damage)"; "DNA Damage\n(Single/Double-strand breaks, Base damage)" -> "Cell Death (Apoptosis)"; "Toxic Radical Species" -> "Oxygenation (Normoxia)" [dir=back]; "Oxygenation (Normoxia)" -> "Tirapazamine\n(3-amino-1,2,4-benzotriazine-1,4-dioxide)" [label="Reoxidation"]; "One-electron reduction\n(Hypoxia, Reductases)" -> "Metabolites\n(e.g., this compound)"; } dot Caption: Simplified metabolic activation of Tirapazamine under hypoxic conditions.
Studies have shown that the one-electron reduction of tirapazamine and its analogues leads to the formation of oxidizing radicals.[8][9] The radical anions undergo protonation, and the resulting species can oxidize cellular components like dGMP and 2-deoxyribose, contributing to the observed DNA damage.[8][9]
Characterization and Quantitative Data
The characterization of this compound and its related compounds relies on a suite of analytical techniques. These are essential for confirming the structure and purity of the synthesized compounds and for studying their metabolic fate.
| Analytical Technique | Purpose | Reference |
| NMR Spectroscopy | Structural elucidation and confirmation of the N-oxide position. | [5][6] |
| UV-vis Spectroscopy | Characterization of electronic transitions and monitoring reactions. | [5][6] |
| LC/MS | Separation and identification of metabolites from in vitro and in vivo studies. | [5][6] |
| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure. | [5][6] |
In Vitro Metabolism of Tirapazamine
The enzymatic metabolism of tirapazamine can be studied in vitro using systems like xanthine/xanthine oxidase or NADPH:cytochrome P450 oxidoreductase.[5][6] These experiments are crucial for identifying and quantifying the metabolites produced.
| Metabolite | Relative Abundance (Example) | Notes | Reference |
| 3-amino-1,2,4-benzotriazine 4-oxide | 1 | Readily undergoes further reduction. | [6] |
| 3-amino-1,2,4-benzotriazine | 1.5 | The fully reduced product. | [6] |
| 3-amino-1,2,4-benzotriazine 1-oxide | 6 | A major and more stable bioreductive metabolite. | [6] |
| Relative abundance can vary depending on the specific experimental conditions. |
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Metabolite Identification", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#202124", penwidth=1.5];
"Start" [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_vitro_Metabolism" [label="In vitro Metabolism of Tirapazamine\n(e.g., with Xanthine Oxidase)", fillcolor="#FBBC05", fontcolor="#202124"]; "Sample_Preparation" [label="Sample Preparation\n(Quenching, Extraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; "HPLC_Separation" [label="HPLC Separation of Metabolites", fillcolor="#34A853", fontcolor="#FFFFFF"]; "LC_MS_Analysis" [label="LC/MS and LC/MS/MS Analysis\n(Identification and Fragmentation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NMR_Spectroscopy" [label="NMR Spectroscopy\n(Structural Confirmation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis and Metabolite Characterization", fillcolor="#FFFFFF", fontcolor="#202124"]; "End" [shape=doublecircle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "In_vitro_Metabolism"; "In_vitro_Metabolism" -> "Sample_Preparation"; "Sample_Preparation" -> "HPLC_Separation"; "HPLC_Separation" -> "LC_MS_Analysis"; "LC_MS_Analysis" -> "Data_Analysis"; "HPLC_Separation" -> "NMR_Spectroscopy" [style=dashed, label="For isolated metabolites"]; "NMR_Spectroscopy" -> "Data_Analysis"; "Data_Analysis" -> "End"; } dot Caption: Workflow for the identification and characterization of Tirapazamine metabolites.
Conclusion and Future Directions
The discovery of 3-amino-1,2,4-benzotriazine-1,4-dioxide (tirapazamine) and its mono-N-oxide metabolites has opened up a promising avenue for the development of hypoxia-activated anticancer drugs. While tirapazamine itself has shown limited efficacy in clinical trials, potentially due to poor tumor penetration, it has served as a valuable lead compound for the development of second-generation agents with improved pharmacological properties.[1][10] The continued study of the synthesis, metabolism, and mechanism of action of this compound and its analogues is crucial for designing more effective and selective cancer therapies that can overcome the challenge of tumor hypoxia. The detailed experimental protocols and analytical techniques outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.
References
- 1. Tirapazamine - Wikipedia [en.wikipedia.org]
- 2. Tirapazamine | C7H6N4O2 | CID 135413511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-AMINO-1,2,4-BENZOTRIAZINE-1,4-DIOXIDE synthesis - chemicalbook [chemicalbook.com]
- 5. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
The Role of 3-Amino-1,2,4-Benzotriazine-1-N-Oxide in the Bioreductive Activation of Tirapazamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirapazamine (TPZ), a bioreductive anticancer agent, exhibits selective cytotoxicity towards hypoxic tumor cells, a feature attributed to its metabolic activation under low-oxygen conditions. A critical step in this activation cascade is the formation of its metabolites, among which 3-amino-1,2,4-benzotriazine-1-N-oxide (3-ABTO), also known as SR 4317, plays a significant role. This technical guide provides an in-depth examination of 3-ABTO as a key metabolite of tirapazamine. It consolidates quantitative data on its formation and effects, details the experimental protocols for its study, and visualizes the underlying biochemical pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Introduction
Tumor hypoxia, a common feature of solid tumors, presents a significant challenge to conventional cancer therapies like radiation and chemotherapy.[1] Bioreductive prodrugs, such as tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide), are designed to exploit this hypoxic environment.[1][2] Tirapazamine undergoes enzymatic reduction to form cytotoxic radicals that induce DNA damage, leading to cell death preferentially in oxygen-deficient cells.[3][4] The metabolic pathway of tirapazamine is complex, involving one- and two-electron reduction steps and yielding several metabolites. Among these, this compound (SR 4317) is a major, stable two-electron reduction product that has been shown to influence the overall anticancer activity of its parent compound.[5][6] Understanding the formation and biological activity of 3-ABTO is crucial for optimizing tirapazamine-based therapies and developing next-generation bioreductive drugs.
Bioreductive Metabolism of Tirapazamine
The selective toxicity of tirapazamine in hypoxic conditions is a direct consequence of its bioreductive activation. This process is initiated by intracellular reductases, which can follow either a one-electron or a two-electron reduction pathway.
One-Electron Reduction Pathway
One-electron reduction of tirapazamine, primarily mediated by enzymes like NADPH:cytochrome P450 oxidoreductase (POR), is considered the principal route for its activation and hypoxic selectivity.[3][6] This reaction generates a tirapazamine radical anion. In the presence of oxygen (normoxia), this radical is rapidly re-oxidized back to the parent compound, thus limiting its toxicity in healthy tissues. However, under hypoxic conditions, the longer lifespan of the radical allows it to undergo further reactions, leading to the formation of DNA-damaging species, such as the benzotriazinyl radical, or hydroxyl radicals.[7][8] This one-electron reduction pathway can also lead to the formation of another metabolite, 3-amino-1,2,4-benzotriazine 4-oxide.[9][10]
Two-Electron Reduction Pathway
The two-electron reduction of tirapazamine is considered a detoxification pathway as it produces the stable and less toxic metabolite, this compound (SR 4317).[7] While SR 4317 itself is not cytotoxic, it has been shown to potentiate the hypoxic cytotoxicity of tirapazamine.[5][11][12] This suggests a more complex role for this metabolite than simply being an inactive byproduct. Another product of further reduction is 3-amino-1,2,4-benzotriazine.[9]
Quantitative Data on 3-ABTO (SR 4317)
The following tables summarize key quantitative data related to the formation of 3-ABTO and its effect on the cytotoxicity of tirapazamine.
Table 1: Potentiation of Tirapazamine (TPZ) Hypoxic Cytotoxicity by SR 4317 in Human Tumor Cell Lines [5]
| Cell Line | TPZ IC50 (Hypoxia, no SR 4317) | TPZ IC50 (Hypoxia, with SR 4317) | Tirapazamine Potentiation Ratio |
| FaDu | Not Specified | Not Specified | 2.3 |
| SiHa | Not Specified | Not Specified | 4.7 |
| HT29 | Not Specified | Not Specified | Not Specified |
| A549 | Not Specified | Not Specified | Not Specified |
Note: IC50 is the concentration of a drug that gives half-maximal response. The potentiation ratio is the ratio of hypoxic IC50 values with and without SR 4317.
Table 2: Pharmacokinetic Parameters of Tirapazamine and SR 4317 in Mice [13][14]
| Compound | Dose (mmol/kg) | Administration | Peak Plasma Concentration (µM) | Time to Peak (min) |
| Tirapazamine | 0.133 | i.p. | ~15 | ~15 |
| SR 4317 | 1.0 | i.p. | ~80 | 30 |
Note: i.p. denotes intraperitoneal administration.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of tirapazamine metabolism and the role of 3-ABTO.
Quantification of Tirapazamine and its Metabolites by HPLC
This protocol is adapted from methodologies used to assess the metabolism of tirapazamine in cell suspensions and plasma.[5][14][15]
Objective: To quantify the concentrations of tirapazamine and its metabolite SR 4317 in biological samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a diode-array detector.
-
C8 or C18 reverse-phase column (e.g., Alltima C8, 5 µm, 150 x 2.1 mm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Ammonium formate buffer (e.g., 0.45 M, pH 4.5).
-
Acetonitrile for sample preparation.
-
Centrifuge.
-
Autosampler vials.
Procedure:
-
Sample Preparation:
-
For cell culture medium or plasma, precipitate proteins by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of mobile phase B.
-
Transfer the reconstituted sample to an autosampler vial for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject a known volume of the prepared sample.
-
Run a gradient elution program, for example, starting with a low percentage of mobile phase A and gradually increasing it to elute the compounds of interest.
-
Detect the compounds using a diode-array detector at a wavelength appropriate for tirapazamine and SR 4317 (e.g., 260 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of tirapazamine and SR 4317.
-
Integrate the peak areas of the analytes in the samples.
-
Calculate the concentration of each compound in the original sample by comparing its peak area to the standard curve.
-
In Vitro Metabolism Assay using CYPOR
This protocol is based on studies investigating the enzymatic reduction of tirapazamine.[16]
Objective: To assess the in vitro metabolism of tirapazamine to its metabolites by NADPH:cytochrome P450 oxidoreductase (CYPOR).
Materials:
-
Purified CYPOR enzyme.
-
Tirapazamine solution.
-
NADPH solution.
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.0).
-
Hypoxic chamber or glovebox.
-
HPLC or LC-MS/MS system for analysis.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the sodium phosphate buffer, tirapazamine solution, and CYPOR enzyme.
-
Place the reaction mixture in a hypoxic environment for a defined period to remove oxygen.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding NADPH to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 24°C or 37°C) for a specific duration (e.g., 4 hours).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching agent, such as ice-cold acetonitrile.
-
Prepare the sample for analysis as described in the HPLC protocol (Section 4.1).
-
-
Analysis:
-
Analyze the sample using HPLC or LC-MS/MS to identify and quantify the formation of metabolites like SR 4317.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Bioreductive Activation Pathway of Tirapazamine
References
- 1. SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tirapazamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tirapazamine-induced cytotoxicity and DNA damage in transplanted tumors: relationship to tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NADPH:cytochrome c (P450) reductase activates tirapazamine (SR4233) to restore hypoxic and oxic cytotoxicity in an aerobic resistant derivative of the A549 lung cancer cell line. — Department of Oncology [oncology.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective potentiation of the hypoxic cytotoxicity of tirapazamine by its 1-N-oxide metabolite SR 4317 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of the hypoxic cell cytotoxic agent tirapazamine and its major bioreductive metabolites in mice and humans: retrospective analysis of a pharmacokinetically guided dose-escalation strategy in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Tirapazamine-loaded CalliSpheres microspheres: Preparation and characterization as a chemoembolization agent for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Antioxidant Properties of 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antioxidant properties of 3-amino-1,2,4-benzotriazine-1-N-oxide, a significant metabolite of the hypoxia-activated anticancer prodrug, tirapazamine. While direct quantitative antioxidant data for this specific compound is not extensively available in current literature, its inherent redox capabilities, stemming from its chemical structure and its role in the bio-reductive activation pathway of its parent compound, suggest a notable potential for free radical scavenging and modulation of cellular oxidative stress. This document outlines the theoretical basis for its antioxidant activity, details relevant experimental protocols for its assessment, and proposes potential signaling pathways through which it may exert its effects. The information is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Introduction
This compound is a heterocyclic compound that has garnered interest primarily as a stable, two-electron reduction product of tirapazamine.[1] Tirapazamine and its analogues are known for their ability to generate radical species upon bioreductive activation, a mechanism central to their cytotoxic effects on hypoxic tumor cells.[2] The redox-cycling nature of these compounds inherently points towards their potential to interact with and neutralize free radicals, thereby exhibiting antioxidant properties.[3] Understanding the antioxidant capacity of this compound is crucial for elucidating the complete pharmacological profile of tirapazamine and for exploring the potential of this metabolite as a standalone therapeutic or modulating agent.
Putative Antioxidant Mechanism
The antioxidant activity of this compound is likely attributed to its ability to participate in electron transfer reactions. The N-oxide functional group can stabilize radical intermediates, and the aromatic benzotriazine core can delocalize unpaired electrons. It is hypothesized that this compound can act as a hydrogen or electron donor to neutralize reactive oxygen species (ROS) and other free radicals. This redox activity is a key feature of the broader class of benzotriazine N-oxides.[2]
Quantitative Antioxidant Data
A thorough review of the existing scientific literature did not yield specific quantitative data (e.g., IC50 values) for the antioxidant activity of this compound from standardized assays such as DPPH or ABTS. The available research primarily focuses on the redox properties of its parent compound, tirapazamine, and the generation of oxidizing radicals from it.[2] The lack of direct data highlights a significant research gap and an opportunity for further investigation into the specific antioxidant capacity of this metabolite.
Table 1: Summary of Available Redox-Related Data for Benzotriazine Analogues
| Compound/Radical | Parameter | Value | Reference |
| Benzotriazinyl radical of tirapazamine | One-electron reduction potential | 0.94 to 1.31 V | [2] |
| Tirapazamine radical anion | pKa | 6.19 ± 0.05 | [2] |
Note: This table provides context from the parent compound due to the absence of specific data for this compound.
Experimental Protocols for Antioxidant Activity Assessment
To facilitate further research, this section provides detailed methodologies for two common in vitro antioxidant assays that are suitable for evaluating the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test compound solutions: Prepare a series of concentrations of this compound in methanol.
-
Preparation of positive control: Prepare a series of concentrations of ascorbic acid or Trolox in methanol.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the test compound or positive control solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test compound solutions: Prepare a series of concentrations of this compound in the same solvent used for diluting the ABTS•+ solution.
-
Preparation of positive control: Prepare a series of concentrations of ascorbic acid or Trolox.
-
Assay:
-
To each well of a 96-well plate, add 10 µL of the test compound or positive control solution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging activity is calculated similarly to the DPPH assay. The IC50 value can then be determined.
Proposed Signaling Pathways and Visualizations
While specific signaling pathways modulated by this compound in the context of its antioxidant effects have not been elucidated, a plausible mechanism involves the modulation of cellular redox-sensitive signaling pathways.
Proposed Mechanism of Action
It is hypothesized that this compound, by scavenging ROS, can indirectly influence signaling cascades that are activated by oxidative stress. This could include the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response. By reducing the levels of intracellular ROS, the compound may prevent the oxidation of Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 would then bind to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.
Caption: Proposed modulation of the Keap1-Nrf2 pathway.
Experimental Workflow for Antioxidant Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of the antioxidant properties of this compound.
Caption: Experimental workflow for antioxidant evaluation.
Conclusion and Future Directions
This compound presents a compelling case for further investigation into its antioxidant properties. Its structural features and its role as a stable metabolite of a redox-active anticancer agent strongly suggest its potential to mitigate oxidative stress. The immediate future direction should be the experimental determination of its antioxidant capacity using standardized assays like DPPH and ABTS to establish its IC50 values. Subsequently, cell-based assays are warranted to explore its impact on intracellular ROS levels and to validate its influence on key antioxidant signaling pathways such as the Keap1-Nrf2 system. A thorough understanding of these properties will not only contribute to a more complete picture of the pharmacology of tirapazamine but could also unveil new therapeutic applications for this intriguing molecule.
References
- 1. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
The Synthetic Versatility of 3-Amino-1,2,4-benzotriazine-1-N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,2,4-benzotriazine-1-N-oxide is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, including the presence of a reactive N-oxide moiety and an amino group, make it a versatile building block for the construction of more complex heterocyclic systems. This technical guide provides an in-depth overview of the synthesis, key reactions, and biological relevance of this compound, with a focus on its practical application in the laboratory.
Core Concepts: Synthesis and Biological Significance
The primary synthetic route to this compound and its di-N-oxide analogue, tirapazamine, involves the condensation of a substituted o-nitroaniline or benzofuroxan with cyanamide. The reaction proceeds through the formation of a guanidine intermediate, followed by intramolecular cyclization.
From a biological perspective, this compound is a major metabolite of the experimental anticancer drug tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide).[1][2] Tirapazamine is a hypoxia-activated prodrug, meaning it is selectively reduced in the low-oxygen environment of solid tumors to generate cytotoxic radicals that induce DNA damage.[3] The 1-N-oxide is formed through a two-electron reduction of tirapazamine and is a relatively stable and less toxic metabolite.[2] Understanding this metabolic pathway is crucial for the development of next-generation bioreductive drugs.
Experimental Protocols
Synthesis of 3-Amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine)
This protocol describes the synthesis of the closely related 1,4-dioxide, which provides a foundational method for accessing the 1-N-oxide scaffold.
Procedure:
-
A mixture of benzofurazan-1-oxide (0.2 mol) and cyanamide (0.6 mol) is dissolved in a 50% aqueous methanol solution (200 mL) in a 500 mL three-necked flask.
-
The solution is stirred, and sodium hydroxide (1.2 mol) is slowly added.
-
The reaction mixture is then heated in a 60°C water bath for 4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
After completion, the solution is cooled and filtered. The filter cake is dissolved in an appropriate amount of water and filtered again.
-
The mother liquor is collected and acidified with acetic acid to a pH of 5-8, resulting in the precipitation of a red solid.
-
The solid is recrystallized from DMF, filtered, and dried to yield the target compound.[4]
Quantitative Data:
| Starting Materials | Product | Yield | Reference |
| Benzofurazan-1-oxide, Cyanamide | 3-Amino-1,2,4-benzotriazine-1,4-dioxide | 60% | [4] |
Key Reactions in Organic Synthesis
While specific detailed protocols for the reactions of this compound are not extensively reported in readily available literature, its chemical nature suggests reactivity at several positions. The amino group can act as a nucleophile, and the N-oxide can be deoxygenated or participate in rearrangements. The triazine ring itself can undergo nucleophilic substitution or cycloaddition reactions.
Deoxygenation of N-Oxides
A general method for the deoxygenation of N-oxides involves treatment with a reducing agent such as phosphorus trichloride (PCl₃) or a trialkyl phosphite.[5]
General Procedure (Hypothetical):
-
This compound (1 mmol) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
The solution is cooled in an ice bath, and a solution of the deoxygenating agent (e.g., PCl₃, 1.1 mmol) in the same solvent is added dropwise.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the deoxygenated product, 3-amino-1,2,4-benzotriazine.
Signaling Pathways and Workflows
Bioreductive Activation of Tirapazamine
The metabolic pathway of tirapazamine highlights the role of this compound. Under hypoxic conditions, tirapazamine undergoes a one-electron reduction to form a radical anion. This can then be further reduced to the 1-N-oxide (a two-electron reduction product) or generate cytotoxic oxidizing radicals that lead to DNA damage.[6][7]
Caption: Bioreductive activation pathway of Tirapazamine.
General Synthetic Workflow
The synthesis of derivatives from this compound would typically follow a standard organic synthesis workflow, from reaction setup to purification and analysis.
Caption: A general workflow for the synthesis of derivatives.
Conclusion
This compound is a valuable heterocyclic scaffold with demonstrated importance in medicinal chemistry, particularly in the context of bioreductive cancer therapies. While its full potential as a synthetic building block is still being explored, its inherent reactivity suggests a wide range of possible transformations. Further research into the specific reactions of this compound will undoubtedly open new avenues for the synthesis of novel and biologically active molecules. This guide serves as a foundational resource for researchers interested in harnessing the synthetic utility of this promising compound.
References
- 1. Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms for the hypoxia-dependent activation of 3-amino-1,2,4-benzotriazine-1,4-dioxide (SR 4233) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-AMINO-1,2,4-BENZOTRIAZINE-1,4-DIOXIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides [organic-chemistry.org]
- 6. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
Methodological & Application
Synthesis Protocol for 3-Amino-1,2,4-Benzotriazine-1-N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the chemical synthesis of 3-amino-1,2,4-benzotriazine-1-N-oxide, a key intermediate and metabolite in the study of hypoxia-activated prodrugs.
Introduction
This compound is a significant mono-N-oxide derivative of the well-known hypoxia-selective anticancer agent, 3-amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine). As a major metabolite of Tirapazamine, the availability of a reliable synthesis protocol for the 1-N-oxide is crucial for pharmacological, toxicological, and metabolic studies. This protocol outlines a validated method for its preparation, enabling further research into its biological activity and potential as a therapeutic agent or biomarker.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its 1,4-dioxide precursor.
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 3-Amino-1,2,4-benzotriazine-1,4-dioxide | Benzofuroxan | Cyanamide, Sodium Hydroxide | Methanol/Water | 4 h | 60 | >300 |
| This compound | 3-Amino-1,2,4-benzotriazine-1,4-dioxide | Sodium Ascorbate | Water | Not Specified | Not Specified | 248-250 (dec) |
Experimental Protocols
This section details the methodologies for the synthesis of the precursor, 3-amino-1,2,4-benzotriazine-1,4-dioxide, and the target compound, this compound.
Synthesis of 3-Amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine)
This procedure outlines the synthesis of the dioxide precursor, which is required for the subsequent synthesis of the mono-N-oxide.
Materials:
-
Benzofuroxan (1.0 eq)
-
Cyanamide (3.0 eq)
-
Sodium Hydroxide (6.0 eq)
-
Methanol
-
Water
-
Acetic Acid
-
Dimethylformamide (DMF)
Procedure:
-
In a three-necked flask, dissolve benzofuroxan (1.0 eq) and cyanamide (3.0 eq) in a 50% aqueous methanol solution.
-
Stir the solution and slowly add sodium hydroxide (6.0 eq).
-
Heat the reaction mixture in a 60°C water bath for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The solution will gradually turn purple-black.
-
After the reaction is complete, cool the mixture and filter the resulting solid.
-
Dissolve the filter cake in an appropriate amount of water and filter again.
-
Collect the mother liquor and acidify with acetic acid to a pH of 5-8 to precipitate a red solid.
-
Recrystallize the solid from DMF, filter, and dry to obtain 3-amino-1,2,4-benzotriazine-1,4-dioxide.
Synthesis of this compound
This protocol describes the selective reduction of the 1,4-dioxide to the desired 1-N-oxide.
Materials:
-
3-Amino-1,2,4-benzotriazine-1,4-dioxide
-
Sodium Ascorbate
-
Water
Procedure:
-
Prepare a solution of 3-amino-1,2,4-benzotriazine-1,4-dioxide in water.
-
Add a solution of sodium ascorbate in water to the solution of the dioxide.
-
The reaction proceeds to selectively reduce the 4-oxide, yielding this compound.
-
The product can be isolated and purified by standard techniques such as crystallization.
Visualized Synthesis Workflow
The following diagram illustrates the two-step synthesis process from the starting material to the final product.
Caption: Synthetic pathway for this compound.
Signaling Pathway Context
3-Amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine) is a bioreductive prodrug that is activated under hypoxic conditions, a common feature of solid tumors. This activation leads to the formation of cytotoxic radicals that induce DNA damage and subsequent cell death. The 1-N-oxide is a key metabolite in this process.
The diagram below illustrates the conceptual bioreductive activation pathway.
Caption: Bioreductive activation pathway of Tirapazamine under hypoxia.
Application Notes and Protocols: 3-Amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine) in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of 3-amino-1,2,4-benzotriazine-1,4-dioxide (tirapazamine), a hypoxia-activated prodrug, and its primary metabolite, 3-amino-1,2,4-benzotriazine-1-N-oxide. While not employed as a classical analytical reagent for detecting other substances, its own analysis is critical in pharmaceutical development and clinical research. The following sections detail methodologies for purity assessment, quantification in biological matrices, and evaluation of its biological activity.
Application Note 1: Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)
Introduction: The purity of tirapazamine is crucial for accurate toxicological and efficacy studies. HPLC with UV detection is a standard method for determining the purity of the bulk drug substance and for quantifying tirapazamine and its metabolites in biological samples for pharmacokinetic analysis.
Experimental Protocols
1. Purity Determination of Bulk Tirapazamine
This protocol is designed to assess the purity of tirapazamine raw material and identify potential degradation products.
-
Sample Preparation:
-
Accurately weigh a small amount of the tirapazamine sample.
-
Dissolve in a suitable solvent, such as a mixture of water and acetonitrile, to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase column, such as a µBondapak phenyl column, is suitable.
-
Mobile Phase: An isocratic mobile phase consisting of methanol and a phosphate buffer (e.g., 10:90 v/v) adjusted to a pH of 6.5 is effective.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 266 nm.[1]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of tirapazamine as the percentage of the main peak area relative to the total area of all peaks.
-
The presence of unexpected peaks may indicate impurities or degradation products.
-
2. Quantification of Tirapazamine and Metabolites in Plasma
This protocol describes a sensitive method for the simultaneous determination of tirapazamine and its mono-N-oxide and zero-N-oxide metabolites in plasma, suitable for pharmacokinetic studies.[2]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a strong cation-exchange Bond Elut cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute tirapazamine and its metabolites.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
-
HPLC-UV Conditions:
-
Column: µBondapak phenyl HPLC column.[2]
-
Mobile Phase: Isocratic elution with an appropriate mobile phase to resolve tirapazamine and its metabolites.
-
Detection: Photodiode array (PDA) detection to monitor multiple wavelengths and confirm peak identity.
-
-
HPLC-MS/MS for Enhanced Sensitivity and Specificity:
-
For higher sensitivity, LC-MS/MS can be employed. The collision-induced dissociation patterns of the isomeric protonated 1-, 2-, and 4-oxides allow for their specific identification.
-
Quantitative Data
| Parameter | Value | Matrix | Method | Reference |
| Linear Range | 0.150 - 59.98 mg/L | Rabbit Plasma | HPLC-UV | [1] |
| Correlation Coefficient (r) | 0.9995 | Rabbit Plasma | HPLC-UV | [1] |
| Detection Limit | 0.5 ng (S/N > 3) | Rabbit Plasma | HPLC-UV | [1] |
| Recovery | > 95% | Rabbit Plasma | HPLC-UV | [1] |
| Intra-day Precision | < 6.0% | Rabbit Plasma | HPLC-UV | [1] |
| Inter-day Precision | < 6.0% | Rabbit Plasma | HPLC-UV | [1] |
| Minimal Quantifiable Level (Tirapazamine) | 20 ng/mL | Human Plasma | HPLC-PDA | [2] |
| Minimal Quantifiable Level (Tirapazamine) | 40 ng/mL | Mouse Plasma | HPLC-PDA | [2] |
| Recovery (Tirapazamine & Metabolites) | > 80% | Human & Mouse Plasma | HPLC-PDA | [2] |
| Plasma Protein Binding (Tirapazamine) | 18.7% ± 1.3% | Human Plasma | - | [2] |
| Plasma Protein Binding (Tirapazamine) | 9.7% ± 0.1% | Mouse Plasma | - | [2] |
Diagrams
Application Note 2: Assessment of Tirapazamine-Induced Cytotoxicity using Clonogenic Survival Assay
Introduction: The clonogenic assay is a gold-standard in vitro method to determine the cytotoxicity of a drug by assessing the ability of single cells to proliferate and form colonies. This protocol is used to quantify the selective cytotoxicity of tirapazamine towards hypoxic cancer cells.[3]
Experimental Protocol
-
Cell Culture and Plating:
-
Culture cancer cells in an appropriate medium in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize, count, and seed the cells into 60-mm culture dishes at a density that will result in approximately 50-100 colonies per dish after treatment.
-
-
Drug Treatment and Hypoxia Induction:
-
Add tirapazamine to the culture medium at various concentrations.
-
For hypoxic conditions, place the culture dishes in a hypoxic chamber (e.g., <0.1% O2) for the duration of the drug exposure (typically 1 to 6 hours).
-
Maintain a parallel set of plates under normoxic conditions (21% O2).[3]
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium.
-
Wash the cells and replace with fresh, drug-free medium.
-
Return the plates to a normoxic incubator for 7-14 days to allow for colony formation.[3]
-
-
Staining and Counting:
-
Fix the colonies with methanol.
-
Stain with a crystal violet solution.
-
Count the colonies containing at least 50 cells.[3]
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment group by dividing the number of colonies formed by the number of cells seeded, corrected for the plating efficiency of untreated control cells.
-
The Hypoxic Cytotoxicity Ratio (HCR) can be calculated as the ratio of the drug concentration required to produce a certain level of cell death under aerobic conditions to that required under hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells.[3]
-
Quantitative Data
| Cell Line | Drug | Normoxia IC50 (µM) | Hypoxia IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| CT26 (Murine Colon Carcinoma) | Tirapazamine | 51.42 | 16.35 | 3.14 | [3] |
| HT1080 (Human Fibrosarcoma) | Tirapazamine | 559 | 11 | 50.8 | [3] |
| MKN45 (Human Gastric Cancer) | Tirapazamine | >10 µg/mL | ~1 µg/mL | >10 | [3] |
Diagrams
Application Note 3: Assessment of Tirapazamine-Induced DNA Damage using the Comet Assay
Introduction: The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including single- and double-strand breaks, in individual cells. It is particularly useful for assessing the DNA strand breaks induced by tirapazamine, which is a key mechanism of its cytotoxic action.[3][4]
Experimental Protocol
-
Cell Treatment:
-
Treat tumor cells with tirapazamine under both normoxic and hypoxic conditions, as described in the clonogenic assay protocol.
-
-
Cell Embedding:
-
After treatment, harvest the cells.
-
Mix the cells with low-melting-point agarose.
-
Layer this mixture onto a microscope slide pre-coated with normal melting point agarose.[3]
-
-
Lysis:
-
Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.
-
-
Electrophoresis:
-
Place the slides in an electrophoresis chamber filled with an alkaline buffer (for detecting single-strand breaks) or a neutral buffer (for double-strand breaks).
-
Apply an electric field. Damaged DNA, containing breaks and fragments, will migrate away from the nucleoid, forming a "comet tail".
-
-
Visualization and Analysis:
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Examine the slides using a fluorescence microscope.
-
Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. This is often expressed as the "tail moment," which is a measure of the extent of DNA damage.[3]
-
Diagrams
References
- 1. [Study on HPLC determination method and pharmacokinetics of tirapazaming in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive solid-phase-extraction and high-performance liquid chromatography assay for the bioreductive agent tirapazamine and its major metabolites in mouse and human plasma for pharmacokinetically guided dose escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DNA damage measured by the comet assay in head and neck cancer patients treated with tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 3-Amino-1,2,4-benzotriazine-1-N-oxide in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,2,4-benzotriazine-1-N-oxide and its derivatives are versatile compounds that have garnered significant interest in materials science, primarily for their application in the development of high-performance energetic materials. These compounds are characterized by their nitrogen-rich heterocyclic structure, which contributes to their high heats of formation and thermal stability. Beyond their use in explosives and propellants, derivatives of the broader benzotriazole family have also shown promise in the creation of novel luminescent materials. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in these key areas of materials science.
I. Energetic Materials
The primary application of this compound in materials science is as a precursor for the synthesis of advanced energetic materials. By introducing nitro groups onto the benzotriazine ring, researchers can develop compounds with a favorable balance of high energy output and good thermal stability, making them potential candidates for heat-resistant explosives.
Application Note: High-Performance Heat-Resistant Explosives
Derivatives of this compound, such as 3-amino-5,7-dinitrobenzo[e][1][2][3]triazine 1-oxide, have been synthesized and characterized as powerful and thermally stable energetic materials. These compounds exhibit high detonation velocities and pressures, coupled with low sensitivity to impact and friction, which are critical properties for safe handling and effective performance.
Quantitative Data Summary
The following table summarizes the key performance parameters of a notable energetic derivative of this compound.
| Compound | Detonation Velocity (Dv) | Thermal Decomposition Temperature (Td) | Impact Sensitivity (IS) | Friction Sensitivity (FS) |
| 3-amino-5,7-dinitrobenzo[e][1][2][3]triazine 1-oxide[4] | 8050 m/s | 290 °C | >40 J | >360 N |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1,2,4-benzotriazine-1,4-dioxide
This protocol describes the synthesis of 3-amino-1,2,4-benzotriazine-1,4-dioxide, a key intermediate for various energetic and pharmaceutical compounds.
Materials:
-
Benzofurazan oxide
-
Cyanamide (NH2CN)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H2O)
-
Acetic acid
Procedure: [2]
-
In a 500 ml three-necked flask, dissolve 27.2 g (0.2 mol) of benzofurazan oxide and 25.2 g (0.6 mol) of solid cyanamide in 200 ml of a 50% aqueous methanol solution.
-
Stir the mixture and slowly add 48 g (1.2 mol) of sodium hydroxide.
-
Heat the reaction mixture in a 60°C water bath for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The solution will gradually turn purple-black.
-
After the reaction is complete, cool the mixture and filter it.
-
Dissolve the filter cake in an appropriate amount of water and filter again.
-
Collect the mother liquor and acidify it with acetic acid to a pH of 5-8 to precipitate a red solid.
-
Recrystallize the solid from dimethylformamide (DMF), filter, and dry to obtain 24.5 g (60% yield) of 3-amino-1,2,4-benzotriazine-1,4-dioxide.
Protocol 2: Synthesis of 3-amino-5,7-dinitrobenzo[e][1][2][3]triazine 1-oxide
This protocol outlines the synthesis of a high-performance energetic material from a benzotriazine precursor. While a highly detailed, step-by-step procedure is not publicly available for this specific compound, a general synthetic strategy can be inferred from the literature. The synthesis generally involves the nitration of a suitable 3-aminobenzotriazine 1-oxide precursor.
General Nitration Procedure:
-
Dissolve the 3-aminobenzotriazine 1-oxide precursor in a strong acid, typically concentrated sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature for a specific duration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the dinitro product.
-
Filter the precipitate, wash thoroughly with water until neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent to obtain the purified 3-amino-5,7-dinitrobenzo[e][1][2][3]triazine 1-oxide.
Characterization: The synthesized energetic compounds are typically characterized by the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Elemental Analysis: To determine the elemental composition.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure and crystal packing.[4]
-
Differential Scanning Calorimetry (DSC): To determine the thermal decomposition temperature.
-
BAM Fallhammer and Friction Tester: To measure impact and friction sensitivity, respectively.
Experimental Workflow
Caption: Synthesis and characterization workflow for energetic benzotriazine derivatives.
II. Luminescent Materials
While the primary focus has been on energetic materials, the benzotriazole scaffold, a related structure to benzotriazine, is also a component in the synthesis of novel luminescent materials. These materials often exhibit interesting photophysical properties, such as fluorescence, and can be incorporated into polymers or used as dyes. The application of this compound in this area is less direct but its derivatives could potentially be explored for similar purposes.
Application Note: Fluorescent Dyes and Polymers
Benzotriazole derivatives have been successfully used to create fluorescent dyes and have been incorporated into polymers to enhance their photostability and introduce luminescent properties. These materials can have applications in areas such as optical sensors, light-emitting devices, and fluorescent probes. While specific examples starting from this compound are not extensively documented, the general principles of designing fluorescent molecules based on this heterocyclic system are applicable.
Experimental Protocols
Protocol 3: General Synthesis of Fluorescent Benzotriazole Derivatives
This protocol provides a general methodology for synthesizing fluorescent benzotriazole derivatives, which can be adapted for derivatives of this compound. The key is to introduce a conjugated system to the benzotriazole core.
Materials:
-
A halogenated benzotriazole derivative (as a starting point for cross-coupling)
-
An arylboronic acid (for Suzuki-Miyaura coupling) or a terminal alkyne (for Sonogashira coupling)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., Toluene, DMF)
General Suzuki-Miyaura Coupling Procedure:
-
In a reaction flask, combine the halogenated benzotriazole derivative, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and perform a work-up, typically involving extraction with an organic solvent and washing with water and brine.
-
Purify the crude product by column chromatography to obtain the fluorescent benzotriazole derivative.
Characterization of Luminescent Properties:
-
UV-Vis Spectroscopy: To determine the absorption spectrum.
-
Fluorescence Spectroscopy: To measure the emission spectrum, quantum yield, and lifetime.
-
Solvatochromism Studies: To investigate the effect of solvent polarity on the photophysical properties.
Experimental Workflow
Caption: General workflow for the synthesis and characterization of luminescent benzotriazine derivatives.
Conclusion
This compound serves as a valuable building block in materials science, particularly for the development of high-performance energetic materials with enhanced thermal stability. The synthetic protocols provided herein offer a foundation for the preparation of these advanced materials. Furthermore, the broader family of benzotriazoles demonstrates potential in the field of luminescent materials, suggesting an avenue for future research and application of this compound derivatives in photonics and sensor technology. Researchers are encouraged to adapt and optimize these protocols for their specific applications, contributing to the advancement of materials with tailored properties.
References
- 1. NO311216B1 - Process for the preparation of 3-amino-1,2,4-benzotriazine dioxide - Google Patents [patents.google.com]
- 2. 3-AMINO-1,2,4-BENZOTRIAZINE-1,4-DIOXIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Amino-1,2,4-benzotriazine-1-N-oxide (SR 4317)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,2,4-benzotriazine-1-N-oxide, also known as SR 4317, is the primary mono-N-oxide metabolite of the experimental anticancer agent Tirapazamine (TPZ, 3-amino-1,2,4-benzotriazine-1,4-dioxide, SR 4233). Tirapazamine is a hypoxia-activated prodrug, meaning it is selectively toxic to cells in low-oxygen (hypoxic) environments, a common characteristic of solid tumors.[1][2] Under hypoxic conditions, TPZ is reduced to a radical species that induces DNA damage, leading to cell death.[2][3] SR 4317 has been shown to potentiate the hypoxic cytotoxicity of its parent compound, Tirapazamine, making it a compound of interest in cancer research and drug development.[1][4] These application notes provide detailed protocols for the experimental use of SR 4317 in conjunction with Tirapazamine.
Mechanism of Action
Tirapazamine undergoes a one-electron reduction, primarily in hypoxic conditions, to form a radical anion.[1] In the presence of oxygen, this radical is rapidly re-oxidized back to the non-toxic parent compound.[5] However, under hypoxic conditions, the radical can undergo further reactions to produce highly reactive and DNA-damaging species, such as the benzotriazinyl radical and hydroxyl radical.[3] This leads to single- and double-strand DNA breaks, ultimately resulting in cell death.[2][6] The metabolite SR 4317 enhances the cytotoxic effects of Tirapazamine under hypoxia, providing a 2- to 3-fold increase in the hypoxic cytotoxicity ratio.[1][4]
Data Presentation
In Vitro Cytotoxicity of Tirapazamine in the Presence and Absence of SR 4317
The following table summarizes the 50% inhibitory concentration (IC50) values for Tirapazamine (TPZ) in various human tumor cell lines after a 4-hour exposure under aerobic and hypoxic conditions, with and without the addition of 0.75 mM SR 4317.
| Cell Line | Condition | IC50 of TPZ (µM) | IC50 of TPZ + 0.75 mM SR 4317 (µM) | Hypoxic Cytotoxicity Ratio (HCR) of TPZ | HCR of TPZ + SR 4317 | Tirapazamine Potentiation Ratio |
| HT29 (Colon) | Aerobic | 110 | 115 | 52 | 133 | 2.6 |
| Hypoxic | 2.1 | 0.86 | ||||
| SiHa (Cervical) | Aerobic | 125 | 130 | 112 | 331 | 4.7 |
| Hypoxic | 1.12 | 0.39 | ||||
| FaDu (Pharyngeal) | Aerobic | 80 | 85 | 58 | 155 | 2.3 |
| Hypoxic | 1.38 | 0.55 | ||||
| A549 (Lung) | Aerobic | 20 | 23 | 80 | 288 | 3.6 |
| Hypoxic | 0.25 | 0.08 |
Data sourced from Cancer Research, 2004.[1] Hypoxic Cytotoxicity Ratio (HCR) = IC50 (aerobic) / IC50 (hypoxic) Tirapazamine Potentiation Ratio = IC50 of TPZ (hypoxic) / IC50 of TPZ + SR 4317 (hypoxic)
Experimental Protocols
Protocol 1: In Vitro Hypoxia-Selective Cytotoxicity Assay (Clonogenic Survival)
This protocol is designed to assess the potentiation of Tirapazamine's hypoxic cytotoxicity by SR 4317 using a clonogenic survival assay.
Materials:
-
Human tumor cell lines (e.g., HT29, SiHa, FaDu, A549)
-
Complete cell culture medium
-
Tirapazamine (TPZ)
-
This compound (SR 4317)
-
Hypoxia chamber or incubator capable of maintaining a low oxygen environment (e.g., <0.1% O₂)
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Sterile cell culture plates and flasks
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Plate cells in 60 mm culture dishes at a density that will yield approximately 50-100 colonies per plate after treatment. Allow cells to attach and grow for 24 hours in a standard incubator.
-
Preparation of Drug Solutions: Prepare stock solutions of TPZ and SR 4317 in a suitable solvent (e.g., DMSO or sterile water) and dilute to the desired final concentrations in complete culture medium.
-
Treatment under Hypoxic and Aerobic Conditions:
-
Hypoxic Group: Transfer the cell culture plates to a pre-warmed and humidified hypoxia chamber. Replace the medium with the drug-containing medium (TPZ alone or TPZ with SR 4317). Incubate for the desired exposure time (e.g., 4 hours).
-
Aerobic Group: Treat the cells with the same drug concentrations in a standard cell culture incubator for the same duration.
-
-
Post-Treatment Incubation: After the exposure period, remove the drug-containing medium, wash the cells twice with PBS, and add fresh complete medium.
-
Colony Formation: Return the plates to a standard incubator and allow colonies to form for 7-14 days, depending on the cell line's growth rate.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (containing ≥50 cells) in each plate.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the surviving fraction against the drug concentration to generate dose-response curves and determine the IC50 values.
Protocol 2: DNA Damage Assessment using the Alkaline Comet Assay
This protocol measures DNA single- and double-strand breaks induced by Tirapazamine, with or without SR 4317, under hypoxic conditions.
Materials:
-
Treated and untreated cell samples
-
Comet assay kit (or individual reagents: low melting point agarose, lysis buffer, alkaline electrophoresis buffer, neutralization buffer, DNA stain like SYBR Green)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet scoring
Procedure:
-
Cell Preparation: After treating the cells as described in Protocol 1, harvest them by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix a small volume of the cell suspension with molten low melting point agarose and quickly spread the mixture onto a pre-coated microscope slide. Allow the agarose to solidify on a cold surface.
-
Cell Lysis: Immerse the slides in a lysis buffer (containing high salt and detergents) at 4°C for at least 1 hour to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: After lysis, place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage to the electrophoresis tank (typically 25V) for 20-30 minutes. The negatively charged, damaged DNA fragments will migrate towards the anode, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer and then stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. The "tail moment" (the product of the tail length and the fraction of DNA in the tail) is a common metric for DNA damage.[7][8]
Protocol 3: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the efficacy of Tirapazamine and SR 4317 in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line capable of forming tumors in mice (e.g., HT29)
-
Tirapazamine (TPZ)
-
This compound (SR 4317)
-
Vehicle for drug administration (e.g., sterile saline)
-
Calipers for tumor measurement
-
Animal housing and care facilities in accordance with institutional guidelines
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).
-
Animal Grouping and Treatment: Randomize the mice into treatment groups (e.g., Vehicle control, TPZ alone, SR 4317 alone, TPZ + SR 4317).
-
Drug Administration: Administer the drugs via an appropriate route (e.g., intraperitoneal injection). A typical dosing schedule might involve administering SR 4317 shortly before Tirapazamine to ensure its presence during TPZ's activation.[4]
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway of Tirapazamine Activation and DNA Damage
Caption: Mechanism of Tirapazamine's hypoxia-selective activation and DNA damage.
Experimental Workflow for In Vitro Cytotoxicity and DNA Damage Assessment
Caption: Workflow for in vitro evaluation of hypoxia-selective cytotoxicity and DNA damage.
Logical Relationship of Tirapazamine Metabolism and Potentiation by SR 4317
Caption: Relationship between Tirapazamine, hypoxia, SR 4317, and cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Selective potentiation of the hypoxic cytotoxicity of tirapazamine by its 1-N-oxide metabolite SR 4317 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of tirapazamine by multiple reductases in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DNA Damage Measured by the Comet Assay in Head and Neck Cancer Patients Treated with Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tirapazamine-induced DNA damage measured using the comet assay correlates with cytotoxicity towards hypoxic tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Tirapazamine via 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the hypoxia-activated anticancer drug, Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide), utilizing 3-amino-1,2,4-benzotriazine-1-N-oxide as a key intermediate.
Introduction
Tirapazamine (TPZ) is a bioreductive prodrug that exhibits selective cytotoxicity towards hypoxic cells, which are characteristic of solid tumors and often resistant to conventional therapies.[1][2] Its mechanism of action involves enzymatic one-electron reduction under low-oxygen conditions to form a highly reactive radical species that induces DNA damage, leading to cell death.[3][4] The synthesis of Tirapazamine is a multi-step process, with this compound serving as a crucial intermediate.
Synthesis Pathway Overview
The synthesis of Tirapazamine from 2-nitroaniline involves two primary stages:
-
Formation of the Intermediate: Condensation of 2-nitroaniline with cyanamide to yield this compound.
-
Oxidation to Tirapazamine: Oxidation of the intermediate to form the final product, 3-amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine).[1]
References
Application Notes and Protocols for the Bioreductive Activation of 3-Amino-1,2,4-Benzotriazine-1-N-Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,2,4-benzotriazine-1-N-oxide derivatives represent a significant class of hypoxia-activated prodrugs (HAPs) designed to selectively target and eliminate hypoxic cells within solid tumors. These cells are notoriously resistant to conventional radiotherapy and chemotherapy. The lead compound, tirapazamine (TPZ), and its second-generation analogs like SN30000, undergo bioreductive activation in low-oxygen environments to form cytotoxic radicals that induce DNA damage and subsequent cell death. This selective activation spares well-oxygenated normal tissues, offering a therapeutic window for cancer treatment.[1][2][3] These application notes provide an overview of the mechanism, key quantitative data, and detailed experimental protocols for studying the bioreductive activation and cytotoxic effects of these compounds.
Mechanism of Action
The selective toxicity of this compound derivatives towards hypoxic cells is a result of a one-electron reduction of the parent molecule.[3][4] This process is catalyzed by intracellular reductases, particularly NADPH:cytochrome P450 oxidoreductase, which are often overexpressed in tumor cells.[5][6]
Under hypoxic conditions, the one-electron reduction generates a highly reactive drug radical.[7] This radical species can then induce a variety of DNA lesions, including single- and double-strand breaks, as well as base damage.[8][9] The resulting DNA damage triggers downstream signaling pathways, leading to cell cycle arrest, apoptosis, and ultimately, cell death.[10][11] One of the key mechanisms of cytotoxicity for tirapazamine involves the poisoning of topoisomerase II, an enzyme crucial for DNA replication and repair.[9]
In contrast, under normoxic conditions, the drug radical is rapidly back-oxidized to the non-toxic parent compound, thus preventing significant damage to healthy, well-oxygenated tissues.[9]
The following diagram illustrates the general pathway of bioreductive activation:
Caption: Bioreductive activation pathway of this compound derivatives.
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxicity of tirapazamine and its more potent analog, SN30000, in various human tumor cell lines under both normoxic and hypoxic conditions. The hypoxic cytotoxicity ratio (HCR) indicates the selectivity of the compound for hypoxic cells.
Table 1: Comparative in vitro cytotoxicity (IC50) of Tirapazamine (TPZ) and SN30000
| Cell Line | Cancer Type | Compound | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (HCR) |
| HT29 | Colon | TPZ | >200 | 2.8 | >71 |
| HT29 | Colon | SN30000 | 120 | 0.25 | 480 |
| SiHa | Cervical | TPZ | 100 | 1.1 | 91 |
| SiHa | Cervical | SN30000 | 50 | 0.1 | 500 |
| H460 | Lung | TPZ | 80 | 1.5 | 53 |
| H460 | Lung | SN30000 | 40 | 0.12 | 333 |
| A549 | Lung | TPZ | >200 | 8.0 | >25 |
| A549 | Lung | SN30000 | 150 | 0.8 | 188 |
Data compiled from multiple preclinical studies. Actual values may vary based on experimental conditions.[2]
Table 2: Cytotoxicity of Urea-Containing Tirapazamine Derivatives (UTPZs) in CT26 Cells
| Compound | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | HCR | Cytotoxicity Ratio (CTR) vs. TPZ (Normoxia) | Cytotoxicity Ratio (CTR) vs. TPZ (Hypoxia) |
| TPZ | 51.42 | 16.35 | 3.14 | - | - |
| TPZE | 4.10 | 1.16 | 3.53 | 12.54 | 14.09 |
| TPZD | 4.33 | 1.72 | 2.52 | 11.88 | 9.51 |
| TPZF | 4.55 | 1.41 | 3.23 | 11.30 | 11.60 |
| TPZA | 3.80 | 1.13 | 3.36 | 13.53 | 14.47 |
| TPZC | 4.30 | 1.71 | 2.51 | 11.96 | 9.56 |
| TPZY | 1.85 | 0.53 | 3.49 | 27.79 | 30.85 |
| TPZP | 2.35 | 0.78 | 3.01 | 21.88 | 20.96 |
Data from a study on novel urea-containing tirapazamine derivatives, demonstrating enhanced cytotoxicity.[12]
Signaling Pathways
The DNA damage induced by the bioreductive activation of these compounds triggers a complex cellular response. A key player in the cellular response to hypoxia is the Hypoxia-Inducible Factor-1α (HIF-1α). Tirapazamine has been shown to suppress the accumulation of HIF-1α, which can sensitize cancer cells to other therapies.[1][13][14][15] The DNA damage also activates checkpoint kinases such as Chk1 and Chk2, leading to cell cycle arrest, primarily in the S-phase, and the induction of apoptosis, characterized by the cleavage of PARP.[10]
The following diagram outlines the signaling cascade initiated by these derivatives:
Caption: Cellular signaling pathways affected by this compound derivatives.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/WST-1 Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Hypoxic chamber or incubator (e.g., 1% O2, 5% CO2, balanced with N2)
-
Normoxic incubator (standard 5% CO2 incubator)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. c. Incubate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) wells.
-
Hypoxic/Normoxic Incubation: a. Place one set of plates in a hypoxic chamber and another in a normoxic incubator. b. Incubate for the desired exposure time (e.g., 24-72 hours).
-
MTT/WST-1 Assay: a. After incubation, add 10-20 µL of MTT or WST-1 reagent to each well. b. Incubate for 2-4 hours at 37°C. c. If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: a. Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony after treatment, providing a measure of long-term cell survival.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Test compound
-
Trypsin-EDTA
-
PBS
-
Fixation solution (e.g., methanol:acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Hypoxic chamber
Procedure:
-
Cell Seeding: a. Prepare a single-cell suspension. b. Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells should be optimized for each cell line to yield 50-150 colonies in the control wells. c. Allow cells to attach overnight.
-
Treatment: a. Treat the cells with various concentrations of the compound for a defined period (e.g., 4-24 hours) under normoxic or hypoxic conditions.
-
Colony Formation: a. After treatment, wash the cells with PBS and add fresh, drug-free medium. b. Incubate the plates for 7-14 days, until visible colonies (≥50 cells) are formed in the control wells.
-
Fixation and Staining: a. Remove the medium and gently wash the wells with PBS. b. Fix the colonies with the fixation solution for 10-15 minutes. c. Stain with crystal violet solution for 15-30 minutes. d. Gently wash with water and allow the plates to air dry.
-
Colony Counting and Analysis: a. Count the number of colonies in each well. b. Calculate the Plating Efficiency (PE) = (number of colonies formed / number of cells seeded) x 100 for the control group. c. Calculate the Surviving Fraction (SF) = (number of colonies formed in treated well) / (number of cells seeded x PE/100). d. Plot the surviving fraction against the drug concentration.
Protocol 3: Alkaline Comet Assay for DNA Damage Assessment
This assay measures DNA strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Microscope slides (pre-coated with 1% normal melting point agarose)
-
Low melting point agarose (0.5% in PBS)
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with image analysis software
Procedure:
-
Slide Preparation: a. Mix a single-cell suspension (approximately 1 x 10^4 cells) with 75 µL of warm low melting point agarose. b. Pipette the mixture onto a pre-coated slide, cover with a coverslip, and solidify on ice.
-
Cell Lysis: a. Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.
-
DNA Unwinding and Electrophoresis: a. Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding. b. Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Neutralization and Staining: a. Gently wash the slides with neutralization buffer three times for 5 minutes each. b. Stain the slides with a DNA stain.
-
Visualization and Analysis: a. Visualize the "comets" using a fluorescence microscope. b. Use image analysis software to quantify the extent of DNA damage, typically measured as the "tail moment" (the product of the tail length and the fraction of DNA in the tail).
Protocol 4: HPLC Analysis of Drug Metabolism
This protocol is for quantifying the parent compound and its metabolites in cell culture or plasma samples.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of acetonitrile and phosphate buffer)
-
Standards for the parent compound and its metabolites
-
Samples (cell lysates or plasma)
-
Solid-phase extraction (SPE) cartridges (for plasma samples)
Procedure:
-
Sample Preparation: a. For cell culture samples, lyse the cells and centrifuge to remove debris. b. For plasma samples, perform protein precipitation (e.g., with acetonitrile) followed by solid-phase extraction to clean up and concentrate the analytes.
-
HPLC Analysis: a. Inject the prepared sample onto the HPLC system. b. Run an isocratic or gradient elution program to separate the parent compound from its metabolites. c. Detect the compounds using a UV detector at an appropriate wavelength (e.g., 260 nm for tirapazamine) or an MS detector for higher sensitivity and specificity.
-
Quantification: a. Generate a standard curve using known concentrations of the parent compound and its metabolites. b. Determine the concentration of the analytes in the samples by comparing their peak areas to the standard curve.
The following workflow diagram summarizes the experimental approach for evaluating these compounds:
Caption: General experimental workflow for the characterization of this compound derivatives.
References
- 1. Suppression of Hypoxia-Inducible Factor 1α (HIF-1α) by Tirapazamine Is Dependent on eIF2α Phosphorylation Rather Than the mTORC1/4E-BP1 Pathway | PLOS One [journals.plos.org]
- 2. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogs with improved tissue penetration and hypoxic cell killing in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tirapazamine - Wikipedia [en.wikipedia.org]
- 4. Suppression of Hypoxia-Inducible Factor 1α (HIF-1α) by Tirapazamine Is Dependent on eIF2α Phosphorylation Rather Than the mTORC1/4E-BP1 Pathway | PLOS One [journals.plos.org]
- 5. Reductive metabolism of 3-amino-1,2,4-benzotriazine-1,4-dioxide (SR 4233) and the induction of unscheduled DNA synthesis in rat and human derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute lesions in rats caused by 3-amino-1,2,4-benzotriazine-1,4-dioxide (SR 4233) or nitromin: a comparison with rates of reduction in microsomal systems from target organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tirapazamine is metabolized to its DNA-damaging radical by intranuclear enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Strand Damage Product Analysis Provides Evidence that the Tumor Cell-Specific Cytotoxin Tirapazamine Produces Hydroxyl Radical and Acts as a Surrogate for O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Hypoxia-targeting by tirapazamine (TPZ) induces preferential growth inhibition of nasopharyngeal carcinoma cells with Chk1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tirapazamine (SR 4233) interrupts cell cycle progression and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Introducing urea into tirapazamine derivatives to enhance anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tirapazamine sensitizes hepatocellular carcinoma cells to topoisomerase I inhibitors via cooperative modulation of hypoxia-inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of hypoxia-inducible factor 1α (HIF-1α) by tirapazamine is dependent on eIF2α phosphorylation rather than the mTORC1/4E-BP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of Hypoxia-Inducible Factor 1α (HIF-1α) by Tirapazamine Is Dependent on eIF2α Phosphorylation Rather Than the mTORC1/4E-BP1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE (Tirapazamine)
Welcome to the technical support center for 3-amino-1,2,4-benzotriazine-1-N-oxide, commonly known as tirapazamine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of this compound during experimental use.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of tirapazamine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results. | Degradation of the tirapazamine stock solution or solid compound. | 1. Prepare a fresh stock solution from the solid material. 2. Assess the purity of the solid compound using HPLC analysis. 3. Review storage conditions of both the solid and the stock solution to ensure they are protected from light, high temperatures, and moisture. |
| Change in the physical appearance of the solid compound (e.g., color change from yellow to brownish). | Significant degradation has likely occurred. | 1. Do not use the compound for experiments. 2. Dispose of the material according to your institution's safety guidelines. 3. Obtain a new batch of the compound and ensure it is stored under the recommended conditions. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Presence of degradation products or impurities. | 1. Compare the chromatogram to a reference standard if available. 2. If standards are available, attempt to identify the impurity peaks by comparing them with known degradation products such as 3-amino-1,2,4-benzotriazine 1-oxide (SR4317) and 3-amino-1,2,4-benzotriazine (SR4306). 3. Consider re-purification of the compound if necessary and feasible, or acquire a new, high-purity batch. |
| Precipitation of the compound in aqueous buffer. | The pH of the buffer may be affecting the solubility of tirapazamine. While specific data is limited, tirapazamine's solubility can be influenced by pH. | 1. Adjust the pH of the buffer. 2. Consider using a different buffer system. 3. The use of co-solvents may be explored, but their potential impact on stability must be evaluated. |
II. Frequently Asked Questions (FAQs)
1. What are the primary degradation factors for tirapazamine?
The primary factors leading to the degradation of this compound are:
-
Light: As an aromatic N-oxide, tirapazamine is susceptible to photodegradation.[1] It is crucial to protect the compound from light at all times.
-
Temperature: Elevated temperatures accelerate the rate of chemical decomposition.
-
Moisture: Humidity can introduce moisture, which may facilitate hydrolytic degradation pathways.
2. What are the recommended storage conditions for solid tirapazamine?
To ensure the long-term stability of solid tirapazamine, the following storage conditions are recommended:
-
Temperature: For long-term storage, it is advisable to store at or below -20°C. One study has shown that tirapazamine in plasma is stable for at least 52 days at -70°C.[2] For short-term storage, refrigeration at 2-8°C is acceptable.
-
Light: Store in an amber vial or a container wrapped in aluminum foil to protect from light.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation. The container should be tightly sealed to prevent moisture ingress.
3. How should I prepare and store tirapazamine solutions?
-
Solvents: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions. Stock solutions in DMSO can be stored at -20°C.
-
Freeze-Thaw Cycles: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
-
Aqueous Solutions: Tirapazamine is often used in aqueous buffers for in vitro and in vivo experiments. Due to the potential for hydrolysis, it is best to prepare fresh aqueous solutions for each experiment.
4. What are the known degradation products of tirapazamine?
Under bioreductive conditions, which are relevant to its mechanism of action in hypoxic tumor cells, tirapazamine is reduced to several metabolites. The primary and well-characterized degradation products are:
-
3-amino-1,2,4-benzotriazine 1-oxide (SR4317): A mono-N-oxide metabolite.[2]
-
3-amino-1,2,4-benzotriazine (SR4306): The fully reduced, non-oxidized benzotriazine.[2]
-
Hydroxyl and Benzotriazinyl Radicals: In hypoxic conditions, tirapazamine is reduced to form these highly reactive radicals, which are responsible for its DNA-damaging and cytotoxic effects.[3][4]
5. How can I assess the purity and detect degradation of my tirapazamine sample?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for determining the purity of tirapazamine and detecting degradation products.[2]
III. Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of Tirapazamine
This protocol provides a general method for the analysis of tirapazamine and its major metabolites.
-
Column: A microBondapak phenyl column or a similar reversed-phase column (e.g., C18) can be used.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a phosphate buffer (e.g., 10:90 v/v, pH adjusted to 6.5) is suitable.[5]
-
Detection: UV detection at 266 nm is recommended.[5]
-
Sample Preparation:
-
Accurately weigh a small amount of the tirapazamine sample.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile or the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of tirapazamine as the percentage of the main peak area relative to the total area of all peaks.
-
The presence of new peaks in stored samples compared to a freshly prepared or reference sample indicates degradation.
-
Protocol 2: Forced Degradation Study for Tirapazamine
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of tirapazamine under various stress conditions.
-
Acid Hydrolysis:
-
Dissolve tirapazamine in 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve tirapazamine in 0.1 N NaOH.
-
Follow the same incubation and analysis procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Dissolve tirapazamine in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid tirapazamine powder in an oven at a controlled elevated temperature (e.g., 80°C).
-
At specified time intervals, take samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Prepare a solution of tirapazamine in a suitable solvent (e.g., water or methanol).
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Wrap a control sample in aluminum foil to protect it from light and keep it alongside the exposed sample.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
IV. Visualizations
Logical Workflow for Troubleshooting Tirapazamine Degradation
Caption: A logical workflow to troubleshoot issues related to tirapazamine degradation.
Signaling Pathway of Tirapazamine's Bioreductive Activation and DNA Damage
Caption: Mechanism of tirapazamine activation under normoxic versus hypoxic conditions.
References
- 1. Photochemical and photobiological studies of tirapazamine (SR 4233) and related quinoxaline 1,4-Di-N-oxide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive solid-phase-extraction and high-performance liquid chromatography assay for the bioreductive agent tirapazamine and its major metabolites in mouse and human plasma for pharmacokinetically guided dose escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers [mdpi.com]
- 4. Tirapazamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 3-amino-1,2,4-benzotriazine-1-N-oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly from 2-nitroaniline and cyanamide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Incorrect stoichiometry of reactants. 4. Degradation of starting materials or product. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is heated appropriately, typically around 100°C for the condensation of 2-nitroaniline and cyanamide. 3. Use a slight excess of cyanamide to ensure complete conversion of 2-nitroaniline. 4. Use fresh, high-purity starting materials. |
| Formation of a Dark, Tarry Substance | 1. Overheating the reaction mixture. 2. Presence of impurities in the starting materials. 3. Undesired side reactions or polymerization. | 1. Maintain strict temperature control throughout the reaction. 2. Use purified 2-nitroaniline and cyanamide. 3. Ensure an inert atmosphere if the reaction is sensitive to oxidation. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. Co-precipitation of impurities. | 1. Optimize reaction time to maximize conversion. 2. Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water. 3. Wash the filtered product with appropriate cold solvents to remove soluble impurities. |
| Inconsistent Yields Between Batches | 1. Variation in the quality of reagents. 2. Inconsistent reaction conditions (temperature, time, stirring). 3. Moisture in the reaction. | 1. Use reagents from the same batch or qualify new batches before use. 2. Standardize all reaction parameters and document them carefully. 3. Ensure all glassware is dry and use anhydrous solvents if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most frequently cited method is the condensation of 2-nitroaniline with cyanamide. This reaction is typically heated to afford the desired product. This compound is also a key intermediate in the synthesis of the anticancer drug Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide).
Q2: What is the expected yield for the synthesis of this compound from 2-nitroaniline and cyanamide?
A2: While yields can vary depending on the specific reaction conditions and scale, isolated yields of around 80% have been reported in the literature for this condensation step.
Q3: What are the critical parameters to control to maximize the yield?
A3: Key parameters to control include:
-
Reaction Temperature: The condensation typically requires heating. Insufficient heat can lead to an incomplete reaction, while excessive heat can cause degradation and byproduct formation.
-
Molar Ratio of Reactants: A slight excess of cyanamide is often used to drive the reaction to completion.
-
Purity of Starting Materials: Impurities in 2-nitroaniline or cyanamide can lead to side reactions and lower yields.
Q4: What are common byproducts in this synthesis?
A4: Potential byproducts can include unreacted 2-nitroaniline and products from the self-condensation of cyanamide. The formation of other benzotriazine isomers or related heterocyclic compounds is also possible, though less commonly reported for this specific reaction.
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound can also be a good indicator of purity.
Data Presentation
Table 1: Reported Yields for Key Synthetic Steps
| Starting Material(s) | Product | Reagents/Conditions | Reported Yield |
| 2-Nitroaniline, Cyanamide | 3-amino-1,2,4-benzotriazine 1-oxide | Heating at 100°C | ~80% |
| Benzofuroxan, Cyanamide | 3-amino-1,2,4-benzotriazine-1,4-dioxide | Sodium hydroxide, Methanol/Water, 60°C | 60% |
Experimental Protocols
Synthesis of this compound from 2-Nitroaniline and Cyanamide
This protocol is based on established literature procedures for the synthesis of the Tirapazamine precursor.
Materials:
-
2-Nitroaniline
-
Cyanamide
-
Suitable solvent (e.g., ethanol or water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitroaniline and a slight molar excess of cyanamide.
-
Add a suitable solvent to the flask. The choice of solvent may influence the reaction rate and work-up procedure.
-
Heat the reaction mixture to reflux (if using a solvent) or to approximately 100°C (for a neat reaction) with vigorous stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect it by vacuum filtration. If not, the solvent may need to be partially or fully removed under reduced pressure to induce crystallization.
-
Wash the collected solid with a cold, non-polar solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and soluble impurities.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol, or a mixture of dimethylformamide and water) to yield pure this compound.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
Technical Support Center: 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE (Tirapazamine)
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE, also known as Tirapazamine or SR-4233. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily affected by three main factors: exposure to light, elevated temperatures, and moisture.[1] As an aromatic N-oxide, it is particularly susceptible to photodegradation.[1] Temperature can accelerate chemical decomposition, while moisture can facilitate hydrolytic degradation.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: For optimal stability, the solid compound should be stored under the following conditions:
-
Temperature: For long-term storage, a temperature of -20°C or below is recommended.[1] For short-term storage, refrigeration at 2-8°C is acceptable.[1]
-
Light: The compound must be protected from light at all times.[1] Store in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: To minimize oxidation, store under an inert atmosphere, such as argon or nitrogen.[1]
-
Container: Use a tightly sealed container to prevent the ingress of moisture.[1]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For storage, -20°C is suitable for up to one month, while -80°C is recommended for storage up to six months. One study has shown that tirapazamine in plasma is stable for at least 52 days at -70°C.[2]
Q4: How can I determine if my sample of this compound has degraded?
A4: While a visual change in the color or physical state of the powder may indicate degradation, the most reliable method for assessing purity is through analytical techniques.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method to determine the purity and identify degradation products.[1]
Q5: What are the known degradation products of this compound?
A5: Under bioreductive conditions, which is relevant to its mechanism of action as a hypoxia-activated prodrug, the primary metabolites are 3-amino-1,2,4-benzotriazine 1-oxide (SR4317) and 3-amino-1,2,4-benzotriazine.[3] Another identified metabolite is 3-amino-1,2,4-benzotriazine 4-oxide.[3] Photodegradation may lead to different products, and one study on a similar benzotriazine di-N-oxide showed the formation of an oxaziridine intermediate.
Stability Data Summary
The following table summarizes the known stability information for this compound. Quantitative data on degradation rates are limited in publicly available literature; therefore, the table focuses on recommended conditions and observed stability.
| Condition | Form | Temperature | Duration | Observations & Recommendations |
| Storage | Solid | -20°C or below | Long-term | Recommended for optimal stability.[1] |
| Solid | 2-8°C | Short-term | Suitable for brief storage periods.[1] | |
| Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | |
| Stock Solution | -80°C | 6 months | Recommended for longer-term solution storage. | |
| In Plasma | -70°C | 52 days | No significant decomposition observed.[2] | |
| Light Exposure | Solid & Solution | Ambient | Not specified | Sensitive to photodegradation; must be protected from light.[1] |
| Freeze-Thaw | In Plasma | Multiple cycles | Up to 3 cycles | No significant decomposition observed.[2] |
| Atmosphere | Solid | Ambient | Not specified | Store under an inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidation.[1] |
| Moisture | Solid | Ambient | Not specified | Keep in a tightly sealed container to prevent hydrolytic degradation.[1] |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the solid compound or stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from the solid compound.
-
If the issue persists, assess the purity of the solid material using HPLC.
-
Review your storage conditions for both solid and stock solutions against the recommended guidelines.
-
Issue 2: Change in the physical appearance of the solid compound (e.g., color change).
-
Possible Cause: Significant degradation has likely occurred.
-
Troubleshooting Steps:
-
Do not use the compound for experiments.
-
Dispose of the material in accordance with your institution's safety protocols.
-
Obtain a new batch of the compound and ensure it is stored correctly from the time of receipt.
-
Issue 3: Unexpected peaks in analytical chromatograms (e.g., HPLC).
-
Possible Cause: Presence of impurities or degradation products.
-
Troubleshooting Steps:
-
If available, compare the chromatogram to a reference standard.
-
Attempt to identify the impurity peaks by comparing them with known degradation products or metabolites if standards are available.
-
Consider re-purifying the compound if possible and necessary, or acquire a new, high-purity batch.
-
Issue 4: Low potency or reduced activity in biological assays.
-
Possible Cause: Degradation of the compound leading to a lower effective concentration. This can also be due to the experimental conditions, as the compound's activity is highly dependent on oxygen levels.
-
Troubleshooting Steps:
-
Verify the hypoxic conditions of your experiment, as the cytotoxic effects of Tirapazamine are significantly enhanced in low-oxygen environments.
-
Prepare a fresh stock solution and repeat the experiment.
-
Confirm the purity of the compound via HPLC.
-
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Objective: To determine the purity of a sample and detect the presence of degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or other suitable buffer components
-
0.22 µm syringe filters
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 or Phenyl analytical column (e.g., µBondapak phenyl)[2]
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase consists of a mixture of methanol or acetonitrile and a phosphate buffer. For example, a mobile phase of methanol and phosphoric buffer (10:90, v/v) adjusted to pH 6.5 has been used.[4]
-
Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase or a suitable solvent to a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample to be tested and prepare a solution of the same concentration as the standard.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Integrate the peak areas of all detected peaks in the sample chromatogram.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks. The presence of additional peaks may indicate impurities or degradation products.
-
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Bioreductive activation pathway of Tirapazamine.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a sensitive solid-phase-extraction and high-performance liquid chromatography assay for the bioreductive agent tirapazamine and its major metabolites in mouse and human plasma for pharmacokinetically guided dose escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study on HPLC determination method and pharmacokinetics of tirapazaming in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification techniques for 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common purification techniques for this compound and related benzotriazine derivatives are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on its solubility profile, methanol is a potential solvent for recrystallization.[1] The compound is slightly soluble in methanol, particularly with heating, which is a key characteristic for a good recrystallization solvent.[1] For similar benzotriazine compounds, ethanol has also been used effectively.[2][3]
Q3: What types of impurities can be expected in a crude sample of this compound?
A3: As an intermediate in the synthesis of the anticancer agent Tirapazamine, potential impurities could include unreacted starting materials or byproducts from the synthesis.[4] Additionally, as this compound is a known metabolite of Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide), other related compounds such as 3-amino-1,2,4-benzotriazine could be present as impurities.[4]
Q4: How can the purity of this compound be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of benzotriazine N-oxides. It can effectively separate the main compound from potential impurities and degradation products.
Troubleshooting Purification
| Observed Problem | Potential Cause | Suggested Solution |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a solvent mixture. - Reduce the amount of solvent used for dissolution. - Ensure the cooling process is slow to allow for crystal formation. |
| Oily precipitate instead of crystals | The compound may be impure, or the cooling process is too rapid. | - Attempt to purify by column chromatography first. - Slow down the cooling process by allowing the solution to cool to room temperature before placing it in an ice bath. |
| Colored impurities remain after recrystallization | The impurity has similar solubility to the target compound. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it may adsorb the product). - Consider purification by column chromatography for more effective separation. |
| Poor separation during column chromatography | The chosen solvent system is not optimal. | - Use Thin Layer Chromatography (TLC) to screen for a more effective mobile phase that provides better separation between the product and impurities. - Adjust the polarity of the solvent system. For related compounds, a hexane/ethyl acetate mixture has been used. |
Experimental Protocols
Note: The following protocols are suggested starting points based on available data for related compounds and may require optimization.
Recrystallization Protocol (Methanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture with stirring (e.g., on a hot plate) until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed, crack-free column bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., a hexane/ethyl acetate mixture) and gradually increase the polarity of the mobile phase. Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Process Visualizations
Caption: General purification workflow for this compound.
Caption: Decision-making process for selecting a purification technique.
References
- 1. This compound CAS#: 5424-06-6 [m.chemicalbook.com]
- 2. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE (also known as SR 4317). This document addresses common issues related to inconsistent experimental results and offers guidance on proper handling, storage, and application of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results are often linked to the degradation of the compound. The primary factors that can cause degradation are exposure to light, elevated temperatures, and moisture.[1] To ensure reproducibility, it is crucial to handle and store the compound properly. If you suspect degradation, it is recommended to assess the purity of your sample using High-Performance Liquid Chromatography (HPLC).[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, adhere to the following storage guidelines:
-
Solid Compound: For long-term storage, it is advisable to keep the solid compound at or below -20°C.[1] For short-term storage, refrigeration at 2-8°C is acceptable.[1] Always protect the compound from light by using an amber vial or a container wrapped in aluminum foil.[1] Storing under an inert atmosphere, such as argon or nitrogen, can minimize oxidation.[1]
-
Stock Solutions: It is best practice to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the solution into light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: How can I determine if my this compound has degraded?
A visual inspection may reveal a color change in the yellow solid.[1] However, the most reliable method for assessing purity is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method to determine the purity and detect degradation products.[1] The appearance of unexpected peaks in the chromatogram compared to a reference standard is an indicator of degradation or impurities.[1]
Q4: I'm observing lower than expected cytotoxicity in my cell-based assays. What could be the issue?
Lower than expected cytotoxicity can stem from several factors:
-
Compound Degradation: As mentioned, degradation can lead to reduced activity. Verify the purity of your compound via HPLC.
-
Sub-optimal Assay Conditions: this compound is a major bioreductive metabolite of the hypoxia-activated prodrug Tirapazamine.[2] Its parent compound, Tirapazamine, exhibits significantly greater cytotoxicity under hypoxic (low oxygen) conditions. While the 1-N-oxide itself may have some activity, its primary role in some contexts is to potentiate the hypoxic cytotoxicity of Tirapazamine.[3][4][5] Ensure your experimental setup, especially oxygen levels, is appropriate for your research question.
-
Solubility Issues: The compound is only slightly soluble in DMSO and methanol.[6] Ensure the compound is fully dissolved in your stock solution. If precipitation is observed in your culture media, you may need to adjust the final concentration or the solvent used.
Q5: Can this compound be used as a standalone cytotoxic agent?
While it is a metabolite of the cytotoxic agent Tirapazamine, this compound at high, non-toxic concentrations has been shown to potentiate the hypoxic cytotoxicity of Tirapazamine.[3][4][5] This suggests that its primary utility in some experimental systems may be in combination with its parent compound to enhance its therapeutic effect. Studies have shown that this potentiation can lead to a 2-3 fold increase in the hypoxic cytotoxicity ratio.[3][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its parent compound, Tirapazamine.
| Parameter | Compound | Value | Cell Lines/Conditions | Source |
| Solubility | This compound | Slightly soluble in DMSO and Methanol (with heating) | - | [6] |
| Potentiation of Hypoxic Cytotoxicity | This compound | 2-3 fold increase in hypoxic cytotoxicity ratio of Tirapazamine | HT29, SiHa, FaDu, and A549 | [3][5] |
| Potentiation Potency | This compound | ~20-fold more potent than misonidazole and metronidazole in potentiating Tirapazamine | - | [3][4] |
| IC50 (Hypoxic) | Tirapazamine | Varies significantly by cell line (e.g., ~1-10 µM) | Various human tumor cell lines | [7][8] |
| IC50 (Normoxic) | Tirapazamine | Significantly higher than hypoxic IC50, demonstrating hypoxic selectivity | Various human tumor cell lines | [7][8] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution for Cell Culture
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, accurately weigh a desired amount of the compound.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, thaw an aliquot and dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Protocol 2: HPLC Analysis for Purity Assessment
This protocol is a general guideline based on methods used for Tirapazamine and its metabolites.[9][10] Optimization may be required.
-
Materials: this compound sample, HPLC-grade water, HPLC-grade acetonitrile or methanol, phosphate buffer, 0.22 µm syringe filters.
-
Sample Preparation:
-
HPLC Conditions (Example):
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[1]
-
Compare the chromatogram to a reference standard if available to identify any degradation products.
-
Protocol 3: Clonogenic Survival Assay for Cytotoxicity Assessment
This protocol is adapted from methods used for Tirapazamine.[11]
-
Cell Plating:
-
Culture cells in the appropriate medium.
-
Trypsinize, count, and seed cells into 60-mm culture dishes at a density that will yield 50-100 colonies per dish after treatment.
-
-
Drug Treatment and Hypoxia Induction:
-
Allow cells to attach for several hours.
-
Replace the medium with fresh medium containing the desired concentrations of this compound (and Tirapazamine, if applicable).
-
For hypoxic conditions, place the dishes in a hypoxic chamber or a modular incubator chamber flushed with a gas mixture of 5% CO2, 5% H2, and balance N2 (or as required to achieve the desired oxygen level).
-
Incubate for the desired treatment duration (e.g., 1-4 hours).
-
-
Colony Formation:
-
After treatment, wash the cells with fresh medium and add drug-free medium.
-
Incubate the dishes under normal conditions for 7-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment group by normalizing to the plating efficiency of untreated control cells.
-
Visualizations
Signaling and Metabolic Pathway
The primary mechanism of action of this compound is linked to the bioreductive activation of its parent compound, Tirapazamine, under hypoxic conditions.
Caption: Metabolic activation of Tirapazamine under normoxic vs. hypoxic conditions.
Experimental Workflow: Troubleshooting Inconsistent Results
This workflow outlines the steps to take when encountering inconsistent experimental outcomes.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective potentiation of the hypoxic cytotoxicity of tirapazamine by its 1-N-oxide metabolite SR 4317 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Selective Potentiation of the Hypoxic Cytotoxicity of Tirapazamine by Its 1-N-Oxide Metabolite SR 4317 | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, structure and hypoxic cytotoxicity of 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a sensitive solid-phase-extraction and high-performance liquid chromatography assay for the bioreductive agent tirapazamine and its major metabolites in mouse and human plasma for pharmacokinetically guided dose escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Study on HPLC determination method and pharmacokinetics of tirapazaming in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purity Analysis of 3-Amino-1,2,4-benzotriazine-1-N-oxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 3-amino-1,2,4-benzotriazine-1-N-oxide.
Experimental Protocol: HPLC Purity Method
This section details a general HPLC method for determining the purity of this compound. This method is a starting point and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the sample to be analyzed.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.[1][2]
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
3. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for 6 replicate injections) |
4. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of this compound by determining the percentage of the main peak area relative to the total area of all peaks.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the HPLC analysis of this compound.
Problem: Baseline Noise or Drift [1]
-
Question: My chromatogram shows a noisy or drifting baseline. What could be the cause and how can I fix it?
-
Answer:
-
Cause: Air bubbles in the mobile phase or detector, contaminated mobile phase, or temperature fluctuations.[1]
-
Solution:
-
Problem: Ghost Peaks [1]
-
Question: I am observing unexpected peaks ("ghost peaks") in my chromatograms, even in blank injections. What is the source of these peaks?
-
Answer:
-
Cause: Contamination in the mobile phase, sample, or carryover from previous injections.[1]
-
Solution:
-
Use high-purity solvents and reagents.[3]
-
Clean the injector and column thoroughly.
-
Incorporate a needle wash step in the autosampler method.
-
Run blank injections between samples to identify the source of carryover.
-
-
Problem: Peak Tailing or Fronting [4]
-
Question: The peak for my compound is showing significant tailing (asymmetry). What should I do?
-
Answer:
-
Cause: Poor column performance, interaction of the analyte with active sites on the stationary phase, or improper mobile phase pH.[4]
-
Solution:
-
Ensure the mobile phase pH is appropriate for the analyte. For an amine-containing compound like this compound, a slightly acidic mobile phase can improve peak shape.
-
Consider using a column with end-capping to reduce silanol interactions.
-
Replace the column if it is old or has been subjected to harsh conditions.
-
-
Problem: Retention Time Shifts [5]
-
Question: The retention time of my analyte is not consistent between injections. What could be causing this?
-
Answer:
Frequently Asked Questions (FAQs)
-
Q1: What is the expected purity of a new batch of this compound?
-
Q2: How should I store this compound to prevent degradation?
-
Q3: What are the potential degradation products I might see in my chromatogram?
-
A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, a related compound, Tirapazamine, is known to undergo bioreductive metabolism. One of its metabolites is 3-amino-1,2,4-benzotriazine 1-oxide.[8] It is possible that related degradation products could be observed.
-
-
Q4: Can I use a different column for this analysis?
-
A4: Yes, other C18 columns or even different stationary phases (e.g., C8, Phenyl) can be used. However, the mobile phase and gradient may need to be re-optimized to achieve adequate separation.
-
Visual Workflow
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. medikamenterqs.com [medikamenterqs.com]
- 2. benchchem.com [benchchem.com]
- 3. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. labcompare.com [labcompare.com]
- 6. chemimpex.com [chemimpex.com]
- 7. usbio.net [usbio.net]
- 8. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing photodegradation of 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance to prevent the photodegradation of 3-amino-1,2,4-benzotriazine-1-N-oxide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a chemical compound belonging to the benzotriazine N-oxide family. Its analogues, such as Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide), are investigated as hypoxia-activated prodrugs in cancer therapy.[1][2] The stability of this compound is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of impurities with altered biological activity.
Q2: Is this compound sensitive to light?
A2: Yes. Aromatic N-oxides, including benzotriazine di-N-oxides, are known to be photosensitive.[3] Studies on the closely related compound SN30000, a benzotriazine di-N-oxide, have demonstrated significant degradation under normal laboratory lighting conditions. Therefore, it is crucial to protect this compound from light to prevent photodegradation.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The primary factor leading to the degradation of this compound is exposure to light, particularly UV and visible light.[4] Other factors that can contribute to degradation include elevated temperatures and exposure to moisture.
Q4: How can I visually tell if my compound has degraded?
A4: A visual inspection of the solid compound may reveal a color change or a change in its physical state, which could indicate degradation. For solutions, a change in color or the appearance of particulate matter can be a sign of degradation. However, these visual cues are not definitive, and analytical methods are required for confirmation.
Q5: What analytical methods are recommended to assess the purity and degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method to determine the purity of this compound and to detect and quantify degradation products.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results using the same batch of the compound. | Degradation of the stock solution or solid compound due to light exposure. | 1. Prepare a fresh stock solution from the solid, ensuring all handling steps are performed under light-protected conditions. 2. If the issue persists, assess the purity of the solid compound using HPLC. 3. Review and strictly adhere to recommended storage and handling procedures. |
| Change in the physical appearance (e.g., color change) of the solid compound. | Significant degradation has likely occurred. | 1. Do not use the compound for experiments. 2. Dispose of the material according to your institution's safety guidelines. 3. Obtain a new batch of the compound and ensure proper storage from the outset. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC). | Presence of degradation products or impurities. | 1. Compare the chromatogram to a reference standard if available. 2. Attempt to identify the impurity peaks by comparing with known degradation products if standards are available. 3. Consider re-purification of the compound if possible and necessary, or acquire a new, high-purity batch. |
Experimental Protocols
Protocol 1: Handling and Storage of this compound
-
Storage of Solid Compound:
-
Store the solid compound in an amber glass vial to protect it from light.
-
For additional protection, wrap the vial in aluminum foil.
-
Store at a controlled cool temperature, as recommended by the manufacturer, and in a dark place such as a desiccator or a refrigerator shielded from light.
-
-
Preparation of Stock Solutions:
-
All manipulations should be carried out in a dimly lit room or a designated low-light area. Avoid direct overhead lighting.
-
Use amber-colored volumetric flasks and vials for preparing and storing solutions.
-
If amber glassware is not available, wrap standard glassware completely in aluminum foil.
-
-
During Experiments:
-
When the compound is used in an experimental setup (e.g., in cell culture plates or reaction vessels), shield the setup from light by covering it with aluminum foil or using light-blocking plates or containers.
-
Minimize the duration of exposure to any light source.
-
Protocol 2: Assessment of Photodegradation by HPLC
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.
-
Divide the solution into two sets of amber HPLC vials. Wrap one set completely in aluminum foil to serve as the dark control.
-
Expose the unwrapped set to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectral distribution) for a specific duration.
-
-
HPLC Analysis:
-
Analyze both the light-exposed samples and the dark controls by a validated HPLC method at various time points.
-
A typical HPLC system would consist of a C18 column with a mobile phase of acetonitrile and water (with or without a buffer, depending on the method), and a UV detector.
-
-
Data Analysis:
-
Compare the peak area of the parent compound in the light-exposed samples to that in the dark controls.
-
Calculate the percentage of degradation.
-
Observe the formation of any new peaks in the chromatograms of the light-exposed samples, which would indicate the presence of photodegradation products.
-
Quantitative Data
The photodegradation of a closely related compound, SN30000 (a benzotriazine di-N-oxide), has been studied and can provide insights into the expected behavior of this compound.
| Parameter | Value for SN30000 | Reference |
| Quantum Yield of Photodegradation | 0.016 | [5] |
| Major Photoproduct Yield | ~50% of SN30000 loss | [5] |
Note: This data is for the analogue SN30000 and should be used as an estimation. Experimental determination for this compound is recommended for precise quantification.
Visualizations
Logical Workflow for Handling a Light-Sensitive Compound
Caption: Workflow for handling this compound.
Proposed Photodegradation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Radical generation enabled by photoinduced N–O bond fragmentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02953G [pubs.rsc.org]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 5. Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE Samples
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for identifying impurities in samples of 3-amino-1,2,4-benzotriazine-1-N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Potential impurities in this compound samples can originate from the synthetic route or degradation. Based on common synthetic pathways and known degradation products, the most likely impurities include:
-
Starting Materials and Intermediates:
-
Benzofuroxan (also known as benzofurazan-1-oxide)
-
Cyanamide
-
-
Synthesis-Related Impurities (Isomers and Byproducts):
-
3-amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine): The corresponding di-N-oxide, which can be formed if the oxidation step is not selective.
-
3-amino-1,2,4-benzotriazine: The fully reduced form of the molecule, which may be present if the reaction is not sufficiently oxidized or if the sample has degraded.
-
3-amino-1,2,4-benzotriazine-4-N-oxide: An isomeric mono-N-oxide that can be formed as a byproduct.[1]
-
-
Degradation Products:
-
Exposure to light, elevated temperatures, and moisture can lead to the degradation of the compound. Photodegradation is a particular concern for aromatic N-oxides. The primary degradation products are often the reduced forms, such as 3-amino-1,2,4-benzotriazine.
-
Q2: My this compound sample has changed color. What could be the reason?
A2: A change in the physical appearance of your sample, such as a color change from a yellow solid, can be an indicator of degradation. This is often due to improper storage conditions, such as exposure to light, heat, or moisture. The color change may signify the formation of degradation products. It is highly recommended to re-analyze the purity of the sample using a method like HPLC before use.
Q3: What are the recommended storage conditions to minimize impurity formation?
A3: To maintain the integrity of your this compound sample, it is crucial to store it under the following conditions:
-
Temperature: For long-term storage, temperatures at or below -20°C are advisable. For short-term use, refrigeration at 2-8°C is recommended.
-
Light: Protect the sample from light at all times by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.
-
Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.
Q4: Which analytical techniques are most suitable for identifying and quantifying impurities in my sample?
A4: The most common and effective analytical techniques for this purpose are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for assessing purity and quantifying known and unknown impurities. A reversed-phase method is typically employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information. Tandem mass spectrometry (MS/MS) can further aid in structural elucidation.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the main component and to identify and quantify impurities if they are present at sufficient levels.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used as a complementary technique to identify functional groups and for comparison against a reference standard.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Presence of synthesis-related impurities or degradation products. | 1. Compare the chromatogram with a reference standard if available.2. Attempt to identify the impurities by LC-MS analysis.3. Review the synthesis and purification records for potential sources of contamination.4. If degradation is suspected, review storage conditions. |
| Inconsistent experimental results using the same batch | Sample degradation or heterogeneity. | 1. Re-analyze the purity of the solid sample by HPLC.2. Prepare fresh stock solutions for each experiment.3. Ensure the sample is stored correctly between uses. |
| Poor peak shape or resolution in HPLC analysis | Inappropriate HPLC method parameters. | 1. Optimize the mobile phase composition and gradient.2. Ensure the column is in good condition.3. Check the pH of the mobile phase. |
| Difficulty in dissolving the sample | The sample may have degraded to a less soluble impurity. | 1. Try different solvents or sonication to aid dissolution.2. Analyze the insoluble portion separately if possible.3. Assess the purity of the soluble portion by HPLC. |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC-UV
This protocol provides a general method for the purity assessment of this compound and the detection of common impurities.
1. Materials:
-
This compound sample
-
Reference standards for potential impurities (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a phenyl column.[4]
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
3. HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS compatibility).
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS compatibility).
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 266 nm[5]
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the percentage purity of the main peak relative to the total area of all peaks.
-
Compare the retention times of any impurity peaks with those of available reference standards for identification.
Protocol 2: Impurity Identification by LC-MS
This protocol outlines a general approach for the identification of unknown impurities using LC-MS.
1. Materials:
-
As per Protocol 1, but using LC-MS grade solvents and additives (e.g., formic acid or ammonium formate).
-
LC-MS system with an electrospray ionization (ESI) source.
2. Sample Preparation:
-
Prepare the sample as described in Protocol 1, ensuring the final concentration is suitable for your LC-MS system (typically in the range of 1-10 µg/mL).
3. LC-MS Conditions:
-
LC Conditions: Use the HPLC conditions from Protocol 1, ensuring the mobile phase is compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid).
-
MS Conditions (Example for ESI):
-
Ionization Mode: Positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
For targeted analysis, use Selected Ion Monitoring (SIM) for expected impurities. For structural elucidation, perform tandem MS (MS/MS) on the impurity peaks.
-
4. Data Analysis:
-
Extract the mass spectra for each impurity peak observed in the chromatogram.
-
Determine the molecular weight of the impurities from the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]+).
-
Compare the determined molecular weights with those of potential impurities listed in the table below.
-
Analyze the fragmentation patterns from MS/MS data to gain structural information and confirm the identity of the impurities.
Data Presentation
Table 1: Common Impurities and their Molecular Weights
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| This compound | C7H6N4O | 162.15 | Main Component |
| Benzofuroxan | C6H4N2O2 | 136.11 | Starting Material |
| Cyanamide | CH2N2 | 42.04 | Starting Material |
| 3-amino-1,2,4-benzotriazine-1,4-dioxide | C7H6N4O2 | 178.15 | Synthesis Byproduct |
| 3-amino-1,2,4-benzotriazine | C7H6N4 | 146.15 | Synthesis Byproduct / Degradation |
| 3-amino-1,2,4-benzotriazine-4-N-oxide | C7H6N4O | 162.15 | Synthesis Isomer |
Visualizations
Caption: Workflow for the identification of impurities.
Caption: Potential synthesis and degradation pathways.
References
- 1. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mass spectrometry study of tirapazamine and its metabolites. insights into the mechanism of metabolic transformations and the characterization of reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive solid-phase-extraction and high-performance liquid chromatography assay for the bioreductive agent tirapazamine and its major metabolites in mouse and human plasma for pharmacokinetically guided dose escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Study on HPLC determination method and pharmacokinetics of tirapazaming in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE for assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing 3-amino-1,2,4-benzotriazine-1-N-oxide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a heterocyclic compound that belongs to the benzotriazine N-oxide family. It is an analog and a metabolite of the well-known hypoxia-activated prodrug, tirapazamine.[1][2] Its primary application in research is as a potential anti-cancer agent, specifically targeting hypoxic (low oxygen) cells within solid tumors.[3] Like other hypoxia-activated prodrugs, it is designed to be selectively activated under the low-oxygen conditions characteristic of the tumor microenvironment, leading to DNA damage and cell death.[4][5]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a yellow solid that is generally poorly soluble in aqueous solutions.[1][6] It is described as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol, with solubility increasing upon heating.[1][6]
Q3: What is the recommended solvent for preparing stock solutions for cell-based assays?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for use in cell-based assays.
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
A4: The tolerance of cell lines to DMSO varies. A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[7][8] However, for sensitive cell lines or long-term experiments, it is advisable to maintain the final DMSO concentration at 0.1% or lower.[9][10] It is crucial to perform a vehicle control experiment to determine the effect of the chosen DMSO concentration on your specific cell line.[8]
Q5: How should I store the solid compound and its stock solutions?
A5: For long-term storage, the solid form of this compound should be stored at -20°C, protected from light and moisture.[11] Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. To protect from light, use amber vials or wrap the container in aluminum foil.[11]
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in DMSO. | Insufficient solvent volume or low temperature. | - Increase the volume of DMSO. - Gently warm the solution (e.g., in a 37°C water bath) and vortex. - Use sonication to aid dissolution. |
| Precipitation occurs when diluting the DMSO stock solution in aqueous media (e.g., cell culture medium). | The concentration of the compound in the final aqueous solution exceeds its solubility limit. | - Decrease the final concentration of the compound in the assay. - Increase the final percentage of DMSO in the assay (while staying within the tolerated limit for your cells). - Prepare an intermediate dilution of the DMSO stock in a co-solvent like ethanol before the final dilution in aqueous media. |
| Inconsistent experimental results from the same stock solution. | Degradation of the compound in the stock solution due to improper storage. | - Prepare a fresh stock solution from the solid compound. - Ensure the stock solution is stored at -20°C and protected from light. - Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 162.15 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh out 1.62 mg of this compound.
-
Add 1 mL of anhydrous, sterile DMSO to the solid.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be used to facilitate dissolution.
-
Once fully dissolved, store the 10 mM stock solution in small, single-use aliquots at -20°C, protected from light.
Protocol for Determining Maximum Tolerated DMSO Concentration in a Cell Line
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous, sterile DMSO
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test is from 2% down to 0.015% (final concentration). Remember to include a "no DMSO" control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of DMSO.
-
Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The highest DMSO concentration that shows minimal to no effect on cell viability is the maximum tolerated concentration for your cell line under these conditions.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Hypoxia-Activated Prodrugs
This compound, like other hypoxia-activated prodrugs, is selectively activated in the low-oxygen environment of tumors. Under normoxic (normal oxygen) conditions, the compound undergoes a one-electron reduction by reductases to form a radical anion. This radical is then rapidly re-oxidized back to the parent compound in the presence of oxygen, a process known as futile cycling. In hypoxic conditions, the lack of oxygen allows the radical anion to undergo further reduction, leading to the formation of a cytotoxic species that causes DNA damage and subsequent cell death.
References
- 1. This compound | 5424-06-6 [m.chemicalbook.com]
- 2. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 5424-06-6 [m.chemicalbook.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Cytotoxicity: 3-Amino-1,2,4-benzotriazine-1-N-oxide vs. Tirapazamine
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of the hypoxia-activated prodrug Tirapazamine and its mono-N-oxide metabolite, 3-Amino-1,2,4-benzotriazine-1-N-oxide.
This guide provides a comprehensive comparison of the cytotoxic effects of Tirapazamine (TPZ), a well-established hypoxia-selective anticancer agent, and its principal metabolite, this compound (3-AI), also known as SR 4317. Understanding the distinct and combined activities of these two compounds is crucial for optimizing the therapeutic strategies targeting hypoxic solid tumors.
Executive Summary
Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide) is a bioreductive drug that undergoes enzymatic reduction in hypoxic environments to produce DNA-damaging free radicals, leading to selective killing of oxygen-deficient cancer cells.[1][2] Its mono-N-oxide metabolite, 3-AI (SR 4317), is a stable two-electron reduction product of TPZ.[3] While 3-AI itself exhibits no toxicity at its solubility limit under either aerobic or hypoxic conditions, it significantly potentiates the hypoxic cytotoxicity of its parent compound, Tirapazamine.[3] This potentiation is selective for hypoxic conditions and has been observed across multiple human tumor cell lines.[3]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxicity of Tirapazamine in the absence and presence of this compound (SR 4317), as determined by clonogenic assays. The data highlights the potentiation of TPZ's effect by its metabolite under hypoxic conditions.
Table 1: IC50 Values of Tirapazamine (TPZ) in Human Tumor Cell Lines
| Cell Line | Condition | TPZ IC50 (µM) |
| HT29 | Aerobic | 150 |
| Hypoxic | 2.9 | |
| SiHa | Aerobic | 180 |
| Hypoxic | 1.6 | |
| FaDu | Aerobic | 250 |
| Hypoxic | 4.8 | |
| A549 | Aerobic | >500 |
| Hypoxic | 9.6 |
Table 2: Potentiation of Tirapazamine's Hypoxic Cytotoxicity by this compound (SR 4317)
| Cell Line | TPZ IC50 under Hypoxia (µM) | TPZ IC50 with 0.9 mM SR 4317 under Hypoxia (µM) | Tirapazamine Potentiation Ratio |
| HT29 | 2.9 | 0.7 | 4.1 |
| SiHa | 1.6 | 0.34 | 4.7 |
| FaDu | 4.8 | 2.1 | 2.3 |
| A549 | 9.6 | 2.9 | 3.3 |
Data sourced from a study where SR 4317 itself was shown to be non-toxic at 0.9 mM under both aerobic and hypoxic conditions.[3]
Mechanism of Action and Signaling Pathways
Tirapazamine's selective toxicity to hypoxic cells is a result of a one-electron reduction, primarily by NADPH:cytochrome P450 oxidoreductase, to a radical anion.[4] In the absence of oxygen, this radical can lead to the formation of highly reactive and DNA-damaging species, such as the hydroxyl radical and the benzotriazinyl radical, causing single- and double-strand DNA breaks.[1][2] Under aerobic conditions, the radical anion is rapidly re-oxidized back to the non-toxic parent compound, with the concomitant production of superoxide, a less toxic reactive oxygen species.
The potentiation of TPZ's cytotoxicity by 3-AI is thought to be due to its role in the second step of a dual-action mechanism. This model proposes that TPZ generates DNA radicals, and a subsequent oxidation step is required to convert these into cytotoxic DNA lesions. 3-AI is capable of oxidizing these DNA radicals, thereby enhancing the overall cytotoxic effect of TPZ under hypoxic conditions.[3]
Caption: Mechanism of Tirapazamine action and potentiation by 3-AI.
Experimental Protocols
The primary method for evaluating the cytotoxicity of these compounds is the clonogenic assay, which assesses the ability of single cells to proliferate and form colonies after treatment.
Clonogenic Assay Protocol
-
Cell Seeding: Plate a known number of single cells from the desired cancer cell line into multi-well plates.
-
Drug Treatment: After allowing the cells to attach, expose them to varying concentrations of Tirapazamine, with or without a fixed concentration of this compound.
-
Incubation: Incubate the plates under either normoxic (e.g., 20% O2) or hypoxic (e.g., <0.1% O2) conditions for a specified duration (e.g., 1-4 hours).
-
Recovery: After the treatment period, wash the cells to remove the drugs and replace with fresh medium.
-
Colony Formation: Incubate the plates for a period of 7-14 days to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control. The IC50 value (the concentration of the drug that inhibits colony formation by 50%) can then be determined.
Caption: Experimental workflow for a clonogenic cytotoxicity assay.
Conclusion
The data presented in this guide demonstrates that while this compound is non-toxic on its own, it acts as a potent enhancer of Tirapazamine's hypoxic cytotoxicity. This synergistic interaction suggests that the metabolic conversion of TPZ to 3-AI in vivo could play a significant role in the overall antitumor activity of Tirapazamine. For researchers and drug developers, these findings underscore the importance of considering the metabolic profile of hypoxia-activated prodrugs and offer a potential strategy for improving the therapeutic efficacy of Tirapazamine-based treatments. Further investigation into the co-administration of TPZ and 3-AI or the development of novel compounds that release both agents within the tumor microenvironment may be warranted.
References
- 1. Tirapazamine is metabolized to its DNA-damaging radical by intranuclear enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tirapazamine - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hypoxia-Activated Prodrugs: Tirapazamine and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-amino-1,2,4-benzotriazine-1-N-oxide (tirapazamine) with other leading hypoxia-activated prodrugs (HAPs), supported by experimental data and detailed methodologies.
The hypoxic microenvironment of solid tumors presents a significant challenge to conventional cancer therapies, fostering resistance to both radiotherapy and chemotherapy.[1] Hypoxia-activated prodrugs (HAPs) are a class of therapeutics designed to exploit this unique tumor characteristic by selectively activating in low-oxygen conditions to release a cytotoxic agent.[1][2] This guide focuses on a comparative analysis of tirapazamine (TPZ), a pioneering HAP, with two other notable agents in this class: evofosfamide (TH-302) and PR-104.
Mechanism of Action: A Tale of Three Prodrugs
The selective toxicity of these HAPs hinges on their bio-reductive activation pathways. While all three ultimately lead to DNA damage, their initial activation and cytotoxic payloads differ significantly.
Tirapazamine (TPZ) , a benzotriazine di-N-oxide, undergoes a one-electron reduction, primarily by NADPH:cytochrome P450 reductase, to form a radical anion.[3][4] In the presence of oxygen, this radical is rapidly re-oxidized back to the non-toxic parent compound.[3][4] However, under hypoxic conditions, the radical's longer lifespan allows it to generate damaging oxygen radicals, such as the hydroxyl radical, which induce single- and double-strand DNA breaks.[3][5]
Evofosfamide (TH-302) is a 2-nitroimidazole-based prodrug that, under hypoxia, is reduced to release the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[6][7] This active metabolite then forms inter-strand cross-links in the DNA, leading to apoptosis.[6][7]
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to PR-104A.[8] PR-104A is a dinitrobenzamide mustard that, under hypoxic conditions, is reduced to form reactive nitrogen mustards (PR-104H and PR-104M) that also act as DNA cross-linking agents.[9] A key feature of PR-104 is its dual activation mechanism; it can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumors.[9][10][11]
In Vitro Performance: Cytotoxicity and Hypoxia Selectivity
The efficacy of HAPs is critically evaluated by their cytotoxicity under both normoxic and hypoxic conditions, with the ratio between the two (Hypoxic Cytotoxicity Ratio, HCR) serving as a key indicator of their therapeutic window.
| Drug | Cell Line | Cancer Type | Normoxic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| Tirapazamine | SCCVII | Murine Squamous Cell Carcinoma | - | - | >50[12] |
| HNE-1 | Nasopharyngeal Carcinoma | >100 | 0.31 ± 0.07 | >300[13] | |
| CNE-2 | Nasopharyngeal Carcinoma | 75.21 ± 5.63 | 8.33 ± 0.75 | 9[13] | |
| HONE-1 | Nasopharyngeal Carcinoma | 68.34 ± 4.89 | 7.62 ± 0.67 | 9[13] | |
| MKN45 | Gastric Cancer | >10 (at 1 µg/mL) | <1 (at 1 µg/mL) | -[14] | |
| Evofosfamide (TH-302) | Various | - | 1000 (N2) | 10 (21% O2) | 100[5] |
| HNE-1 | Nasopharyngeal Carcinoma | >100 | 0.31 ± 0.07 | >300[13] | |
| CNE-2 | Nasopharyngeal Carcinoma | 75.21 ± 5.63 | 8.33 ± 0.75 | 9[13] | |
| HONE-1 | Nasopharyngeal Carcinoma | 68.34 ± 4.89 | 7.62 ± 0.67 | 9[13] | |
| PR-104A | SiHa | Cervical Cancer | - | - | 10-100[15] |
| HT29 | Colorectal Adenocarcinoma | - | - | 10-100[15] | |
| H460 | Non-Small Cell Lung Cancer | - | - | 10-100[15] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of HAPs in a more complex biological system.
| Drug | Tumor Model | Cancer Type | Treatment | Outcome |
| Tirapazamine | MV-522 Xenograft | Human Lung Carcinoma | TPZ + Paclitaxel + Paraplatin | 50% complete response rate and significantly improved time to tumor doubling compared to paclitaxel-paraplatin alone.[1] |
| 9L Gliosarcoma | Rat Gliosarcoma | TPZ + Cyclophosphamide | Significant delay in tumor growth (up to four doubling times).[16] | |
| Evofosfamide (TH-302) | MIA PaCa-2 Xenograft | Pancreatic Ductal Adenocarcinoma | 50 mg/kg daily, 5 days/week | Statistically significant reduction in tumor growth.[17] |
| Su.86.86 Xenograft | Pancreatic Ductal Adenocarcinoma | 50 mg/kg daily, 5 days/week | No observable inhibition of tumor growth.[17] | |
| PR-104 | T-cell Acute Lymphoblastic Leukemia Xenografts | T-cell Acute Lymphoblastic Leukemia | Single-agent PR-104 | More efficacious than a combination of vincristine, dexamethasone, and l-asparaginase.[18] |
Clinical Trial Landscape: A Challenging Path to Approval
Despite promising preclinical data, the clinical development of these HAPs has been fraught with challenges, highlighting the complexities of translating hypoxia-targeted therapies to the clinic.
| Drug | Phase | Indication | Combination Therapy | Outcome |
| Tirapazamine | Phase III (HeadSTART/TROG 02.02) | Advanced Head and Neck Squamous Cell Carcinoma | Cisplatin and Radiation | No significant improvement in overall survival.[11][19][20] |
| Evofosfamide (TH-302) | Phase III (MAESTRO) | Advanced Pancreatic Adenocarcinoma | Gemcitabine | Did not meet primary endpoint of improving overall survival (HR: 0.84; p=0.0589).[3][6][21] |
| Phase III (TH-CR-406/SARC021) | Advanced Soft-Tissue Sarcoma | Doxorubicin | Did not meet primary endpoint of improving overall survival (HR: 1.06).[3][6] | |
| PR-104 | Phase I/II | Relapsed/Refractory Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) | Monotherapy | Moderate toxicity observed. In patients receiving 3 or 4 g/m², 32% of AML and 20% of ALL patients showed a response (CR, CRp, or MLFS).[2][4][10] |
Experimental Protocols
In Vitro Hypoxia Cytotoxicity Assay (Clonogenic Assay)
This assay is a gold standard for determining the cytotoxic effects of drugs on cancer cells under different oxygen conditions.
-
Cell Seeding: Cancer cells are seeded into 6-well plates at a density that allows for the formation of distinct colonies (typically 200-2000 cells per well).
-
Hypoxia Induction: For hypoxic conditions, the plates are placed in a modular hypoxia chamber flushed with a gas mixture of 5% CO2 and 95% N2 to achieve a low oxygen environment (typically <0.1% O2). For normoxic conditions, plates are kept in a standard incubator with 21% O2 and 5% CO2.
-
Drug Treatment: The cells are treated with a range of concentrations of the HAP for a specified duration (e.g., 6 hours).
-
Colony Formation: After treatment, the drug-containing medium is replaced with fresh medium, and the plates are incubated under normoxic conditions for 8-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with a solution like 4% Giemsa dye. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the untreated control wells. The IC50 (the concentration of drug that inhibits cell survival by 50%) is then determined for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC50 (normoxic) / IC50 (hypoxic).
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of HAPs in a living organism.
-
Cell Preparation: Human tumor cells are cultured, harvested, and resuspended in a suitable medium, often mixed with an extracellular matrix like Matrigel, to a final concentration (e.g., 3.0 x 10^6 cells per injection).[22]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of the human tumor cells.[22]
-
Tumor Implantation: The cell suspension is injected subcutaneously into the flank of the mice.[22][23]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions (length and width) with calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.[22]
-
Drug Administration: Once tumors reach a predetermined size (e.g., 80-120 mm^3), the mice are randomized into treatment and control groups.[24] The HAP is administered, often in combination with other therapies, according to a specific dosing schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints can include time to tumor doubling, partial and complete tumor responses, and overall survival.[1]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Activation pathway of Tirapazamine under normoxic versus hypoxic conditions.
Caption: Comparative activation pathways of Tirapazamine, Evofosfamide, and PR-104.
Caption: General experimental workflow for the evaluation of hypoxia-activated prodrugs.
References
- 1. Evidence of enhanced in vivo activity using tirapazamine with paclitaxel and paraplatin regimens against the MV-522 human lung cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tirapazamine: a hypoxia-activated topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Threshold Pharma Announces Its Two Phase 3 Studies Evaluating Evofosfamide Did Not Meet Primary Endpoints - BioSpace [biospace.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. haematologica.org [haematologica.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Tirapazamine, cisplatin, and radiation versus cisplatin and radiation for advanced squamous cell carcinoma of the head and neck (TROG 02.02, HeadSTART): a phase III trial of the Trans-Tasman Radiation Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 14. mdpi.com [mdpi.com]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination of the bioreductive drug tirapazamine with the chemotherapeutic prodrug cyclophosphamide for P450/P450-reductase-based cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.mssm.edu [scholars.mssm.edu]
- 19. ascopubs.org [ascopubs.org]
- 20. researchgate.net [researchgate.net]
- 21. targetedonc.com [targetedonc.com]
- 22. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 23. youtube.com [youtube.com]
- 24. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Characterization of 3-Amino-1,2,4-benzotriazine-1-N-oxide (Tirapazamine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization and quantification of 3-amino-1,2,4-benzotriazine-1-N-oxide, a hypoxia-activated prodrug commonly known as tirapazamine. The following sections detail various analytical techniques, their performance characteristics, and experimental protocols to aid in the selection of the most appropriate method for specific research and development needs.
Introduction to Tirapazamine and its Analytical Challenges
Tirapazamine (TPZ) is a bioreductive anticancer agent that selectively targets hypoxic tumor cells. Its mechanism of action involves enzymatic reduction to a radical species that induces DNA damage. The characterization and quantification of tirapazamine and its metabolites in various matrices are crucial for pharmacokinetic studies, formulation development, and quality control. The presence of multiple N-oxide functionalities and the generation of various metabolites pose analytical challenges requiring specific and sensitive methods.
Comparative Analysis of Analytical Techniques
A variety of analytical techniques have been employed for the characterization and quantification of tirapazamine. The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectrophotometry. This section compares the performance of these methods, with a focus on their application to tirapazamine analysis. As a point of comparison, analytical data for SN30000, a next-generation benzotriazine di-N-oxide and tirapazamine analog, is also included where available.
Quantitative Performance Data
The following table summarizes the key quantitative performance parameters for the most common analytical methods used for tirapazamine and its analog, SN30000.
| Analytical Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-UV | Tirapazamine | Human Plasma | 20 ng/mL - 20 µg/mL | Not Reported | 20 ng/mL (MQL) | > 80% | < 6.0% (intra- and inter-day) | [1] |
| Tirapazamine | Rabbit Plasma | 0.150 - 59.98 mg/L | 0.5 ng (on column) | Not Reported | > 95% | < 6.0% (intra- and inter-day) | ||
| LC-MS/MS | Tirapazamine & Metabolites | Biological Matrices | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| SN30000 | Cell Culture Supernatant | Not Reported | Not Reported | < 0.01 µM | Not Reported | Not Reported | ||
| UV-Vis Spectrophotometry | Benzotriazole | Aqueous Solution | Up to 0.15% w/w | Not Reported | Not Reported | Not Reported | Not Reported |
MQL: Minimal Quantifiable Level
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Purpose: To quantify tirapazamine in biological matrices such as plasma.
Sample Preparation (Solid-Phase Extraction):
-
Condition a strong cation-exchange Bond Elut cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute tirapazamine and its metabolites using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic Conditions:
-
Column: µBondapak phenyl HPLC column.
-
Mobile Phase: Isocratic mixture of methyl alcohol and phosphoric buffer (10:90, v/v), adjusted to pH 6.5 ± 0.1 with NaOH.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode array detector at 266 nm.
-
Injection Volume: 100 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Purpose: For the identification and structural characterization of tirapazamine and its metabolites.
Sample Preparation:
-
Precipitate proteins in the plasma sample with acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent 1100 HPLC.
-
Column: Alltima C8 reverse phase column (150 mm x 2.1 mm).
-
Mobile Phase: 45 mM ammonium formate buffer, pH 4.5.
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Monitoring of specific precursor and product ion transitions for tirapazamine and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: For the structural elucidation of tirapazamine and its derivatives.
Sample Preparation:
-
Dissolve the synthesized compound (e.g., TPZ-NPC, a derivative of tirapazamine) in a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Spectrometer: Bruker 400 MHz or 500 MHz NMR spectrometer.
-
Experiments: Record 1H NMR and 13C NMR spectra.
-
Reference: Use tetramethylsilane (TMS) as an internal standard.
UV-Visible Spectrophotometry
Purpose: For the basic characterization and quantification of benzotriazoles in simple solutions.
Procedure:
-
Prepare a series of standard solutions of the benzotriazole derivative in a suitable solvent (e.g., water).
-
Measure the UV-Vis absorbance spectra of the solutions over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance at λmax against the concentration of the standard solutions.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the key analytical methods described.
Caption: Workflow for the quantification of tirapazamine by HPLC-UV.
Caption: Workflow for the identification of tirapazamine metabolites by LC-MS/MS.
Conclusion
The choice of an analytical method for the characterization of this compound depends on the specific requirements of the study. HPLC-UV offers a robust and cost-effective method for routine quantification in biological matrices, with validated performance for accuracy and precision. LC-MS/MS is indispensable for the identification and structural elucidation of tirapazamine and its metabolites, providing high specificity and sensitivity. NMR spectroscopy is the gold standard for unambiguous structure determination of the parent compound and its synthetic derivatives. UV-Vis spectrophotometry, while less specific, can be a simple and rapid tool for preliminary analysis and quantification in non-complex samples. This guide provides the necessary information for researchers to make an informed decision on the most suitable analytical strategy for their work with tirapazamine and related compounds.
References
Confirming the Structure of 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of 3-amino-1,2,4-benzotriazine-1-N-oxide and its derivatives is paramount for advancing research and ensuring the integrity of experimental outcomes. This guide provides a comparative analysis of key analytical techniques, supported by experimental data and detailed protocols, to aid in the definitive characterization of these compounds and their isomers.
The synthesis of this compound derivatives can sometimes lead to the formation of structural isomers, such as 3-amino-1,2,4-benzotriazine-4-N-oxide. Differentiating between these isomers is a critical analytical challenge that requires the application of robust spectroscopic and crystallographic methods. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction for the structural elucidation of this important class of compounds.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for obtaining unequivocal structural evidence. The following table summarizes the performance of NMR, MS, and X-ray diffraction in the analysis of this compound derivatives.
| Analytical Technique | Performance Characteristics | Advantages | Limitations |
| NMR Spectroscopy | Provides detailed information about the chemical environment of ¹H and ¹³C nuclei. | - Excellent for determining the connectivity of atoms. - Can differentiate between isomers based on subtle differences in chemical shifts and coupling constants.[1] - Non-destructive. | - May require larger sample amounts. - Spectra can be complex, requiring 2D techniques for full assignment.[2] |
| Mass Spectrometry | Determines the mass-to-charge ratio of the molecule and its fragments. | - High sensitivity, requiring minimal sample. - Provides accurate molecular weight determination. - Fragmentation patterns can offer structural clues.[3][4] | - May not easily differentiate between isomers with identical molecular weights and similar fragmentation.[5] - Can be a destructive technique. |
| X-ray Diffraction | Provides the absolute three-dimensional atomic arrangement in a single crystal. | - Unambiguously determines the molecular structure, including the position of the N-oxide group.[6][7][8] - Provides precise bond lengths and angles.[6][7] | - Requires a suitable single crystal, which can be challenging to grow. - Not applicable to amorphous solids or liquids. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and differentiate between isomers of this compound derivatives.
Instrumentation:
-
A 300-500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
Data Acquisition (¹³C NMR):
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[9]
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze chemical shifts, coupling constants, and multiplicities to assign the structure. For complex spectra, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are recommended for complete assignment.[2][9]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound derivatives.
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas Pressure: 20-40 psi.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙).
-
For tandem MS (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the fragmentation pattern to deduce structural information. The fragmentation of the 1,2,4-benzotriazine ring can be complex and is influenced by the position and nature of substituents.[10]
Single-Crystal X-ray Diffraction
Objective: To obtain the definitive three-dimensional structure of a this compound derivative.
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or dichloromethane/hexane) to near saturation.
-
Employ slow evaporation, slow cooling, or vapor diffusion techniques to grow single crystals of suitable size and quality for diffraction.
Data Collection:
-
Mount a suitable single crystal on a goniometer head.[11]
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[11]
-
Collect a complete set of diffraction data by rotating the crystal through a series of angles.
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.[11]
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for structural confirmation and the key signaling pathway involving these compounds.
References
- 1. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]
- 9. scienceopen.com [scienceopen.com]
- 10. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to LC/MS Analysis of 3-Amino-1,2,4-benzotriazine-1-N-oxide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC/MS) methods for the analysis of 3-amino-1,2,4-benzotriazine-1-N-oxide, also known as tirapazamine (SR-4233), and its primary metabolites. Tirapazamine is a hypoxia-activated prodrug that has been extensively studied for its potential in cancer therapy. Its efficacy is dependent on its metabolic activation in hypoxic environments, making the accurate analysis of its metabolites crucial for understanding its mechanism of action and pharmacokinetic profile.
Metabolic Pathway of Tirapazamine
Tirapazamine undergoes bioreductive metabolism, primarily under hypoxic conditions, to form its cytotoxic species. The key metabolic transformations involve the sequential reduction of the two N-oxide groups. The main enzymes implicated in this reduction are NADPH:cytochrome P450 oxidoreductase and other reductases. The metabolic cascade leads to the formation of oxidizing radicals that induce DNA damage in cancer cells.
The primary metabolites of tirapazamine are:
-
3-amino-1,2,4-benzotriazine 1-oxide (SR 4317): The mono-N-oxide reduction product.
-
3-amino-1,2,4-benzotriazine 4-oxide: An isomeric mono-N-oxide metabolite.
-
3-amino-1,2,4-benzotriazine (SR 4330): The fully reduced, non-N-oxide product.
The metabolic pathway can be visualized as a stepwise reduction process, which is critical for the drug's selective toxicity in the low-oxygen environment of solid tumors.
Figure 1: Metabolic reduction pathway of Tirapazamine.
Comparison of LC/MS Analytical Methods
The analysis of tirapazamine and its metabolites is commonly performed using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for the quantification of these analytes in complex biological matrices such as plasma and tissue homogenates.
Sample Preparation
Effective sample preparation is critical to remove interfering substances and enrich the analytes of interest. Two common methods are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Principle | Differential partitioning of analytes between a solid and a liquid phase. | Removal of proteins by denaturation with an organic solvent or acid. |
| Typical Sorbent | Strong cation-exchange.[1] | Acetonitrile, methanol, or trichloroacetic acid. |
| Advantages | High recovery and clean extracts, leading to reduced matrix effects.[1] | Simple, fast, and cost-effective. |
| Disadvantages | More time-consuming and can be more expensive. | May result in less clean extracts and potential for ion suppression in MS. |
| Reported Recovery | >80% for tirapazamine and its metabolites.[1] | Generally lower and more variable than SPE. |
Liquid Chromatography
The choice of the analytical column is crucial for achieving good separation of the parent drug and its structurally similar metabolites.
| Column Type | Typical Mobile Phase | Performance Characteristics |
| µBondapak Phenyl | Isocratic mixture of aqueous buffer and organic solvent. | Provides good resolution for tirapazamine and its mono- and zero-N-oxide metabolites.[1] |
| Reversed-Phase C18 | Gradient elution with acetonitrile or methanol and water, often with a formic acid modifier. | Widely used for the analysis of small molecules, offering good retention and separation of tirapazamine and its metabolites. |
Mass Spectrometry
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, is the gold standard for the sensitive and specific quantification of tirapazamine and its metabolites.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |
| Tirapazamine (SR-4233) | 179 | 162, 133 | The fragmentation often involves the loss of an oxygen atom or a hydroxyl radical. |
| 3-amino-1,2,4-benzotriazine 1-oxide (SR 4317) | 163 | 146, 133 | The transition m/z 163 -> 146 corresponds to the loss of a hydroxyl radical.[2] |
| 3-amino-1,2,4-benzotriazine 4-oxide | 163 | 146, 133 | While having the same mass as the 1-oxide, it can be differentiated by its chromatographic retention time and subtle differences in fragmentation patterns under specific conditions.[2] |
| 3-amino-1,2,4-benzotriazine (SR 4330) | 147 | 119, 92 | Fragmentation typically involves the loss of N2. |
Note: The optimal collision energies for these transitions need to be determined empirically on the specific mass spectrometer being used.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method developed for the analysis of tirapazamine and its metabolites in plasma.[1]
-
Conditioning: Condition a strong cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load 500 µL of plasma onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 500 µL of a 5% ammonium hydroxide in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Sample Preparation: Protein Precipitation (PPT)
-
Solvent Addition: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional): The supernatant can be directly injected into the LC-MS system or evaporated and reconstituted in the mobile phase for concentration.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
Method Validation Comparison
The validation of the analytical method is essential to ensure its reliability for quantitative analysis.
| Parameter | Typical Acceptance Criteria | Method Performance Example[1] |
| Linearity (r²) | > 0.99 | Not explicitly stated, but linearity is a prerequisite for quantification. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 20 ng/mL for tirapazamine in human plasma. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). | Measured values were within defined acceptance criteria. |
| Precision (CV%) | < 15% (< 20% at LLOQ). | The assay was reproducible. |
| Recovery | Consistent and reproducible. | >80% for all compounds. |
| Stability | No significant degradation under specified storage and handling conditions. | Stable for up to three freeze/thaw cycles and for 52 days at -70°C. |
Experimental Workflow
The overall process for the LC/MS analysis of tirapazamine metabolites can be summarized in the following workflow:
References
X-ray crystallography of 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE
As the requested X-ray crystallography data for 3-amino-1,2,4-benzotriazine-1-N-oxide is not publicly available, this guide provides a comparative analysis of the closely related and extensively studied compound, Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide), and a substituted analogue, 3-amino-7-chloro-1,2,4-benzotriazine-1-oxide. This comparison offers insights into the structural aspects of this class of compounds, which are of significant interest to researchers in medicinal chemistry and drug development due to their application as hypoxia-activated prodrugs.
Comparative Crystallographic Data
| Parameter | 3-amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine) | 3-amino-7-chloro-1,2,4-benzotriazine-1-oxide |
| Molecular Formula | C₇H₆N₄O₂ | C₇H₅ClN₄O |
| Molecular Weight | 178.15 g/mol | 196.60 g/mol |
| Predicted XlogP | -0.3 | 1.3 |
| Predicted Hydrogen Bond Donors | 1 | 1 |
| Predicted Hydrogen Bond Acceptors | 3 | 3 |
Note: The data for Tirapazamine is based on its known chemical structure and properties. The data for the chloro-analogue is derived from available chemical information.
Experimental Protocols
The following section details a representative experimental protocol for obtaining single-crystal X-ray diffraction data for aromatic heterocyclic compounds, which would be applicable to the analysis of 3-amino-1,2,4-benzotriazine derivatives.
Single-Crystal X-ray Diffraction Analysis
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
A common solvent system for many aromatic heterocycles is a mixture of dichloromethane and hexane. The compound is dissolved in a minimal amount of dichloromethane, and hexane is added dropwise until the solution becomes slightly turbid.
-
The solution is then allowed to stand undisturbed in a loosely capped vial at room temperature. Over several days to weeks, single crystals of sufficient size and quality for X-ray analysis should form.
2. Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The diffractometer is typically equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector.
-
The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
A series of diffraction images are collected by rotating the crystal through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using crystallographic software to check for consistency and quality.
Mechanism of Action: Bioreductive Activation of Tirapazamine
Tirapazamine is a hypoxia-activated prodrug, meaning it is selectively toxic to cells in low-oxygen environments, a common feature of solid tumors.[1] Its mechanism of action involves a one-electron reduction to form a highly reactive radical species that causes DNA damage.[2]
Caption: Bioreductive activation of Tirapazamine under normoxic versus hypoxic conditions.
Experimental Workflow for Structural Analysis
The general workflow for determining the crystal structure of a novel 3-amino-1,2,4-benzotriazine derivative involves several key stages, from synthesis to final structure validation.
Caption: General experimental workflow for X-ray crystallographic analysis.
References
A Comparative Guide to the Structural Elucidation of 3-Amino-1,2,4-benzotriazine-1-N-oxide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural elucidation of 3-amino-1,2,4-benzotriazine-1-N-oxide, a compound of interest in pharmaceutical development, particularly in the synthesis of anti-cancer agents. This document presents a comparative analysis with its isomer, 3-amino-1,2,4-benzotriazine-4-N-oxide, offering key data to distinguish between the two structures. The information is based on published experimental data, providing a reliable reference for researchers in the field.
Performance Comparison: ¹H and ¹³C NMR Data
The definitive structural assignment of this compound and its distinction from the 4-oxide isomer can be achieved through detailed analysis of their ¹H and ¹³C NMR spectra. The electronic environment of the protons and carbon atoms in the benzotriazine ring system is uniquely influenced by the position of the N-oxide group, leading to characteristic differences in their chemical shifts.
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and 3-amino-1,2,4-benzotriazine-4-N-oxide in DMSO-d₆. This data is critical for the unambiguous identification and characterization of these compounds.
Table 1: ¹H NMR Data Comparison (DMSO-d₆)
| Proton | This compound Chemical Shift (δ, ppm) | 3-Amino-1,2,4-benzotriazine-4-N-oxide Chemical Shift (δ, ppm) |
| H-5 | 7.95 (dd, J = 8.4, 1.2 Hz) | 8.12 (d, J = 8.4 Hz) |
| H-6 | 7.58 (ddd, J = 8.4, 7.2, 1.2 Hz) | 7.78 (t, J = 7.8 Hz) |
| H-7 | 7.81 (ddd, J = 8.4, 7.2, 1.2 Hz) | 7.65 (t, J = 7.8 Hz) |
| H-8 | 7.42 (dd, J = 8.4, 1.2 Hz) | 8.35 (d, J = 8.4 Hz) |
| NH₂ | 7.30 (s, br) | 7.90 (s, br) |
Table 2: ¹³C NMR Data Comparison (DMSO-d₆)
| Carbon | This compound Chemical Shift (δ, ppm) | 3-Amino-1,2,4-benzotriazine-4-N-oxide Chemical Shift (δ, ppm) |
| C-3 | 155.0 | 157.2 |
| C-4a | 129.8 | 134.5 |
| C-5 | 124.5 | 128.9 |
| C-6 | 128.8 | 132.1 |
| C-7 | 133.5 | 125.4 |
| C-8 | 115.2 | 120.6 |
| C-8a | 143.1 | 140.8 |
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality NMR data for benzotriazine derivatives.
Sample Preparation:
-
Sample Quantity: Weigh 5-10 mg of the benzotriazine sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a suitable solvent for nitrogen-containing heterocyclic compounds which may have limited solubility in other common NMR solvents.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Dissolution and Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to avoid spectral artifacts.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) should be used to simplify the spectrum and improve sensitivity.
-
Acquisition Parameters: Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. A relaxation delay of 2-5 seconds is recommended.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals, especially for novel structures.
-
Visualizing the Structural Elucidation Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound using NMR spectroscopy.
Head-to-Head Comparison of 3-Amino-1,2,4-benzotriazine-1,4-dioxide Analogues as Hypoxia-Selective Cytotoxins
For Researchers, Scientists, and Drug Development Professionals
The growing interest in hypoxia-activated prodrugs (HAPs) for cancer therapy has led to extensive research on 3-amino-1,2,4-benzotriazine-1,4-dioxide analogues. These compounds, exemplified by the lead compound tirapazamine (TPZ), exhibit selective cytotoxicity towards hypoxic tumor cells, a population notoriously resistant to conventional radiotherapy and chemotherapy. This guide provides a comparative analysis of various TPZ analogues, summarizing their performance based on available experimental data and elucidating their structure-activity relationships.
Mechanism of Action: Hypoxia-Selective Activation
Under hypoxic conditions, 3-amino-1,2,4-benzotriazine-1,4-dioxides undergo a one-electron reduction, primarily mediated by intracellular reductases such as NADPH:cytochrome P450 oxidoreductase.[1] This reduction forms a radical anion, which can then lead to the generation of highly reactive and cytotoxic benzotriazinyl radicals.[2] These radicals are capable of inducing DNA single- and double-strand breaks, ultimately leading to apoptotic cell death.[3][4] In the presence of oxygen (normoxia), the radical anion is rapidly re-oxidized back to the non-toxic parent compound, thus conferring the hypoxia-selective cytotoxicity.[4][5]
Comparative In Vitro Cytotoxicity
The following tables summarize the in vitro performance of selected 3-amino-1,2,4-benzotriazine-1,4-dioxide analogues against various cancer cell lines under normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR), the ratio of cytotoxicity under hypoxic versus normoxic conditions, is a key indicator of selectivity.
Table 1: Cytotoxicity of 3-(alkoxymethylamino)-1,2,4-benzotriazine 1,4-dioxides [3]
| Compound | Cell Line | IC50 Hypoxia (µM) | IC50 Normoxia (µM) | HCR |
| Tirapazamine (TPZ) | K562 | 0.58 | 29.5 | 50.9 |
| SMMC-7721 | 0.87 | 45.2 | 52.0 | |
| A549 | 1.02 | 55.8 | 54.7 | |
| 4b | K562 | 0.21 | >100 | >476 |
| SMMC-7721 | 0.35 | >100 | >286 | |
| A549 | 0.41 | >100 | >244 | |
| 4l | K562 | 0.18 | >100 | >556 |
| SMMC-7721 | 0.29 | >100 | >345 | |
| A549 | 0.33 | >100 | >303 | |
| 4m | K562 | 0.25 | >100 | >400 |
| SMMC-7721 | 0.31 | >100 | >323 | |
| A549 | 0.38 | >100 | >263 |
Note: Some analogues showed significantly higher hypoxic cytotoxicity and selectivity compared to tirapazamine.
Table 2: Structure-Activity Relationship of Ring-Substituted Analogues [6]
| Analogue (Substitution) | E(1) (mV) | Relative Hypoxic Toxicity (RHT vs TPZ) | HCR (SCCVII cells) |
| Tirapazamine (TPZ) | -456 | 1.0 | ~20-50 |
| 7-CH₃ | -508 | 0.7 | 79 |
| 7-F | -400 | 2.5 | 32 |
| 7-Cl | -390 | 3.9 | 26 |
| 7-CF₃ | -374 | 2.1 | 18 |
| 8-CF₃ | -372 | 1.0 | 112 |
Note: A clear correlation exists between the one-electron reduction potential (E(1)) and both aerobic and hypoxic cytotoxicity. Electron-withdrawing substituents generally increase both toxicities. However, an optimal range for E(1) appears to exist for maximizing the HCR.[6]
In Vivo Efficacy
A number of analogues have been tested in vivo using tumor xenograft models. For instance, SR 4482, which has a hydrogen substitution at the 3-position, demonstrated a very short blood half-life but retained anti-tumor activity similar to tirapazamine.[7] In another study, analogues were evaluated against HT29 tumor xenografts, with some showing enhanced therapeutic activity when combined with radiation.[8] The development of novel delivery systems, such as gold nanoparticles, is also being explored to improve tumor targeting and therapeutic efficacy.[9]
Experimental Protocols
The data presented in this guide are based on established experimental methodologies.
In Vitro Cytotoxicity Assays
A common workflow for evaluating the in vitro cytotoxicity of these analogues is as follows:
Detailed Protocol:
-
Cell Culture: Cancer cell lines (e.g., K562, A549, SCCVII) are cultured in appropriate media and conditions.[3][6]
-
Drug Preparation: The tirapazamine analogues are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Exposure: The cells are treated with a range of concentrations of the test compounds.
-
Hypoxic/Normoxic Incubation: The plates are incubated for a specified period (e.g., 4-6 hours for drug exposure, followed by a longer period for recovery) under either normoxic (standard incubator, ~21% O₂) or hypoxic conditions (hypoxia chamber, <0.1% O₂).
-
Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[6]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both normoxic and hypoxic conditions. The HCR is then determined by dividing the IC50 under normoxia by the IC50 under hypoxia.
Measurement of One-Electron Reduction Potential (E(1))
The one-electron reduction potentials are typically determined using pulse radiolysis.[2] This technique allows for the direct measurement of the redox properties of the compounds, which is crucial for understanding their mechanism of activation.
Structure-Activity Relationship (SAR) and Future Directions
The extensive research on tirapazamine analogues has revealed key structure-activity relationships:
-
Electron Affinity: The one-electron reduction potential (E(1)) is a critical determinant of both aerobic and hypoxic cytotoxicity.[6] Analogues with higher E(1) values (more easily reduced) tend to have greater hypoxic potency.
-
Lipophilicity: There is a positive correlation between lipophilicity and hypoxic activity within a certain range.[3]
-
Substitutions: Modifications at various positions on the benzotriazine ring can significantly impact solubility, potency, and selectivity.[6] For example, introducing urea-containing derivatives has been shown to increase hypoxic cytotoxicity while maintaining selectivity.[5]
Future research will likely focus on fine-tuning the physicochemical properties of these analogues to optimize their therapeutic index. This includes improving tissue penetration, enhancing activation in moderately hypoxic environments, and developing combination therapies with other anticancer agents.[5][10] The development of novel analogues and delivery systems holds significant promise for the effective treatment of solid tumors.
References
- 1. Reduction of 3-amino-1,2,4-benzotriazine-1,4-di-N-oxide (tirapazamine, WIN 59075, SR 4233) to a DNA-damaging species: a direct role for NADPH:cytochrome P450 oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radical properties governing the hypoxia-selective cytotoxicity of antitumor 3-amino-1,2,4-benzotriazine 1,4-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, hypoxia-selective cytotoxicity of new 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Second-generation 1,2,4-benzotriazine 1,4-di-N-oxide bioreductive anti-tumor agents: pharmacology and activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
Validating the Purity of Synthesized 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of methods for validating the purity of 3-amino-1,2,4-benzotriazine-1-N-oxide, a key intermediate in the synthesis of the hypoxia-activated prodrug Tirapazamine and its analogs. We will explore established analytical techniques, compare its performance with relevant alternatives, and provide detailed experimental protocols.
Introduction to this compound
This compound, also known by its research code SR 4317, is a crucial metabolite and synthetic precursor to Tirapazamine (TPZ), a pioneering hypoxia-activated prodrug (HAP).[1][2] HAPs are a class of compounds designed to be selectively activated under the low-oxygen conditions characteristic of solid tumors, leading to targeted cancer cell death. The purity of this compound is paramount as impurities can affect its stability, reactivity, and the overall efficacy and safety of the final active pharmaceutical ingredient.
Purity Validation Methods
A multi-faceted approach employing various analytical techniques is essential for the robust validation of the purity of this compound. The primary methods and their expected outcomes are summarized in the table below.
| Analytical Technique | Parameter Measured | Expected Outcome for High-Purity Sample |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) and presence of impurities | A major peak corresponding to the compound with a purity of ≥95-96%.[3][4] Minimal to no peaks for impurities or degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Molecular structure confirmation | Spectra consistent with the chemical structure of this compound, showing the correct chemical shifts, integrations, and coupling patterns for all protons and carbons. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Characteristic absorption bands corresponding to N-H (amine), C=N, N-O (N-oxide), and aromatic C-H bonds. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the compound (C₇H₆N₄O, MW: 162.15 g/mol ).[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from protocols used for Tirapazamine and its metabolites.[6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Alltima C8 reverse-phase column (150 mm x 2.1 mm).[6]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 45 mM ammonium formate, pH 4.5).[6]
-
Flow Rate: 0.2-1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or a wavelength of maximum absorbance).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.
-
Data Analysis: Purity is calculated by the area percentage of the main peak relative to the total peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard parameters.
-
Expected ¹H NMR Data (based on related structures): Aromatic protons are expected in the range of δ 7.0-8.5 ppm, and the amine protons (NH₂) as a broad singlet.
-
Expected ¹³C NMR Data (based on related structures): Aromatic carbons are expected in the range of δ 110-150 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks:
-
~3400-3300 cm⁻¹ (N-H stretching of the amine group)
-
~1650-1580 cm⁻¹ (C=N stretching and aromatic ring vibrations)
-
~1300-1200 cm⁻¹ (N-O stretching of the N-oxide)
-
Comparison with Alternative Hypoxia-Activated Prodrugs
This compound serves as a building block for Tirapazamine. For a relevant performance comparison, we will consider Tirapazamine and its more advanced analog, SN30000. The key performance metric for these compounds is their ability to selectively kill hypoxic cancer cells.
| Compound | Structure | Purity Specification | Performance Highlights |
| This compound (SR 4317) | C₇H₆N₄O | ≥95% (HPLC) | Metabolite of Tirapazamine; potentiates the hypoxic cytotoxicity of Tirapazamine.[7] |
| Tirapazamine (TPZ) | C₇H₆N₄O₂ | >95% (HPLC) | Pioneering HAP, but clinical activity is limited by poor tissue penetration.[8] |
| SN30000 | Tricyclic triazine-di-N-oxide | >95% (HPLC)[3][8] | Second-generation Tirapazamine analog with improved tissue penetration and higher hypoxic cell killing efficacy compared to TPZ.[8] |
Experimental Data Summary:
| Parameter | Tirapazamine (TPZ) | SN30000 |
| Hypoxic Cell Killing | Baseline | Superior to TPZ in multiple human tumor xenografts.[8] |
| Tissue Penetration | Limited | Faster diffusion through multicellular layers compared to TPZ.[8] |
| Plasma Pharmacokinetics | Standard | Superior plasma pharmacokinetics in mice and rats at equivalent toxicity.[8] |
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the processes involved in purity validation and the mechanism of action of these compounds, the following diagrams are provided.
Caption: Workflow for the purity validation of synthesized this compound.
Caption: Simplified signaling pathway of hypoxia-activated prodrugs leading to DNA damage and cell death.
Conclusion
The validation of purity for this compound is a critical quality control step. A combination of chromatographic and spectroscopic methods, particularly HPLC and NMR, provides a robust assessment of purity and structural integrity. When comparing its performance as a precursor, the development of next-generation analogs like SN30000 highlights the ongoing efforts to improve upon the foundation laid by Tirapazamine, with a focus on enhancing tissue penetration and hypoxic cell-killing efficacy. The detailed protocols and comparative data presented in this guide aim to support researchers in ensuring the quality of their synthesized materials and in the broader context of developing more effective cancer therapies.
References
- 1. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide | C7H5BrN4O | CID 4644915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Direct evidence for bimodal DNA damage induced by tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogs with improved tissue penetration and hypoxic cell killing in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-Amino-1,2,4-benzotriazine-1-N-oxide and its 1,4-Dioxide Analogs Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer efficacy of 3-amino-1,2,4-benzotriazine-1-N-oxide derivatives and their extensively studied counterparts, the 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. The focus is on their performance against various cancer cell lines, supported by experimental data, detailed protocols, and mechanistic insights.
Introduction
3-Amino-1,2,4-benzotriazine derivatives have emerged as a promising class of compounds in anticancer research. A significant portion of this research has centered on the 1,4-dioxide derivatives, with tirapazamine being a notable example. These compounds are renowned for their hypoxia-selective cytotoxicity, a desirable trait for targeting solid tumors which often contain oxygen-deficient regions. The 1-N-oxide derivatives, while less studied, are also of great interest, in part because 3-amino-1,2,4-benzotriazine-1-oxide is a known metabolite of tirapazamine[1]. This guide will synthesize the available data on both classes of compounds to provide a clear comparison of their anticancer activities.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of various 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives against a range of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Hypoxic Cytotoxicity (IC50, μM) of 3-Amino-1,2,4-benzotriazine-1,4-dioxide Derivatives
| Compound | Molt-4 (Leukemia) | K562 (Leukemia) | HL-60 (Leukemia) | Hep-G2 (Liver) | PC-3 (Prostate) | Reference |
| Tirapazamine (TPZ) | - | - | - | - | - | [2] |
| 1i | 0.02 | 0.13 | 0.05 | 0.23 | 0.28 | [2] |
| 1m | 0.03 | 0.11 | 0.04 | 0.17 | 0.21 | [2] |
Table 2: Cytotoxicity of Novel 3-Amino-1,2,4-benzotriazine-1,4-dioxide Derivatives in Hypoxia and Normoxia
| Compound | Cell Line | IC50 (μM) - Hypoxia | IC50 (μM) - Normoxia | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| 61 | HL-60 | 0.03 | 1.25 | 41.7 | [3] |
| 61 | PC3 | 0.12 | 5.87 | 48.9 | [3] |
| 61 | Bel-7402 | 0.15 | 7.32 | 48.8 | [3] |
| 61 | ECA-109 | 0.11 | 4.68 | 42.5 | [3] |
| 61 | MCF-7 | 0.09 | 3.91 | 43.4 | [3] |
| 62 | HL-60 | 0.04 | 1.58 | 39.5 | [3] |
| 62 | PC3 | 0.14 | 6.91 | 49.4 | [3] |
| 62 | Bel-7402 | 0.18 | 8.63 | 47.9 | [3] |
| 62 | ECA-109 | 0.13 | 5.82 | 44.8 | [3] |
| 62 | MCF-7 | 0.11 | 4.75 | 43.2 | [3] |
| Tirapazamine | HL-60 | 0.21 | 8.43 | 40.1 | [3] |
| Tirapazamine | PC3 | 0.89 | 35.6 | 40.0 | [3] |
| Tirapazamine | Bel-7402 | 1.02 | 42.8 | 42.0 | [3] |
| Tirapazamine | ECA-109 | 0.95 | 39.9 | 42.0 | [3] |
| Tirapazamine | MCF-7 | 0.78 | 32.8 | 42.1 | [3] |
Note: A higher Hypoxic Cytotoxicity Ratio (HCR) indicates greater selectivity for hypoxic cells.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic activity of the compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours) under either normoxic (standard cell culture conditions) or hypoxic conditions. Hypoxia is often induced in a specialized chamber with a controlled gas mixture (e.g., 1% O₂, 5% CO₂, and 94% N₂).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Mechanism of Action
The anticancer activity of 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives is predominantly attributed to their bioreductive activation under hypoxic conditions[4][5]. In the low-oxygen environment of solid tumors, these compounds undergo a one-electron reduction, catalyzed by reductase enzymes, to form a radical anion. This radical can then be protonated to form a highly reactive oxidizing radical, which is capable of causing DNA damage, such as strand breaks[6]. This DNA damage can subsequently trigger apoptosis (programmed cell death) in the cancer cells. Some studies also suggest that the cytotoxic effects of certain derivatives may be mediated by the modulation of p53 protein expression and a decrease in the mitochondrial membrane potential[2].
In contrast, under normal oxygen levels (normoxia), the radical anion is rapidly re-oxidized back to the parent compound, a futile cycle that generates superoxide radicals but results in significantly lower cytotoxicity. This differential activity under hypoxic versus normoxic conditions is what confers their cancer-selective properties.
Interestingly, a different mechanism has been proposed for some 3-amino-1,2,4-triazine (not benzotriazine) derivatives, which have been shown to act as potent and selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1)[7][8][9]. PDK1 is a key enzyme in cancer cell metabolism, promoting the Warburg effect (aerobic glycolysis). By inhibiting PDK1, these derivatives can disrupt the metabolic processes that fuel rapid cancer cell proliferation, ultimately leading to cell death.
Comparison and Alternatives
The 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives, particularly the newer synthesized compounds like 61 and 62 , have demonstrated superior hypoxic cytotoxicity compared to the benchmark compound, tirapazamine[3]. Their high Hypoxic Cytotoxicity Ratio indicates a strong potential for selectively targeting solid tumors while minimizing damage to healthy, well-oxygenated tissues.
While there is less direct evidence for the anticancer efficacy of the this compound derivatives as standalone agents, their role as a major metabolite of the 1,4-dioxides is significant[1]. The formation of the 1-oxide is a result of the bioreductive metabolism of the 1,4-dioxide parent compound. Further research is needed to fully elucidate the specific cytotoxic contribution of the 1-oxide metabolite.
Alternative strategies in anticancer drug development that also exploit the tumor microenvironment include the development of other hypoxia-activated prodrugs and inhibitors of metabolic pathways that are crucial for cancer cell survival, such as the PDK1 inhibitors. The 3-amino-1,2,4-triazine-based PDK1 inhibitors represent a promising alternative or complementary approach to the DNA-damaging mechanism of the benzotriazine dioxide derivatives[7][8][9].
Conclusion
3-Amino-1,2,4-benzotriazine-1,4-dioxide derivatives are potent anticancer agents with a well-defined mechanism of action centered on hypoxia-selective bioreductive activation and subsequent DNA damage. Several novel derivatives exhibit enhanced efficacy and selectivity compared to the parent compound, tirapazamine. The corresponding 1-N-oxide derivatives are important as metabolites, though their independent therapeutic potential requires further investigation. The broader class of 3-amino-1,2,4-triazines also shows promise through alternative mechanisms, such as the inhibition of key metabolic enzymes like PDK1. Continued research into these compounds is warranted to develop more effective and selective cancer therapies.
References
- 1. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure and hypoxic cytotoxicity of 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE, a compound often utilized in drug development and scientific research.
Researchers and laboratory personnel must handle the disposal of this compound with stringent safety protocols due to its potential hazardous properties. While specific disposal instructions for this compound are not extensively published, its structural similarity to other benzotriazine derivatives, such as the hypoxia-activated prodrug Tirapazamine, suggests it should be managed as a cytotoxic and hazardous chemical waste. Adherence to institutional, local, and national regulations for hazardous waste is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, a dust respirator, and gloves.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
In the event of a spill, carefully sweep up the solid material and place it into a suitable, closed container for disposal.[2] Finish cleaning the contaminated surface by spreading water and dispose of the cleaning materials as hazardous waste.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and associated contaminated materials.
-
Waste Segregation: At the point of generation, all materials that have come into contact with this compound must be segregated as hazardous waste. This includes unused or expired compounds, contaminated PPE (gowns, gloves, etc.), labware (e.g., syringes, vials, pipette tips), and cleaning materials.[3][4]
-
Containerization:
-
Solid Waste: Place all solid waste, including contaminated PPE and labware, into a designated, leak-proof, and puncture-resistant hazardous waste container.[5] These containers are often yellow and labeled "Chemotherapeutic Waste" or "Cytotoxic Waste".[4][5]
-
Liquid Waste: If the compound is in solution, collect the liquid waste in a sealed, leak-proof container clearly labeled with the chemical name and associated hazards. Do not dispose of liquid waste down the drain.[5]
-
Sharps: Any sharps, such as needles or contaminated glass, must be placed in a designated sharps container that is also labeled for chemotherapy or cytotoxic waste.[4]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Follow your institution's specific labeling requirements, which may include the date and point of generation.
-
Storage: Store sealed waste containers in a designated, secure area away from incompatible materials.[1] The storage area should be well-ventilated.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] The primary method for the final disposal of cytotoxic and similar hazardous waste is typically incineration.[4][6]
Quantitative Data Summary
| Parameter | Value | Compound Reference |
| Acute Oral Toxicity (LD50) | 1100 mg/kg [Rat] | 3-Amino-1,2,4-triazole[1] |
| Acute Dermal Toxicity (LD50) | >10000 mg/kg [Rat] | 3-Amino-1,2,4-triazole[1] |
| Carcinogenic Effects (IARC) | Group 3 (Not classifiable for human) | 3-Amino-1,2,4-triazole[1] |
| Mutagenic Effects | Mutagenic for mammalian somatic cells and bacteria/yeast | 3-Amino-1,2,4-triazole[1] |
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagrams illustrate the key decision-making and operational steps.
Caption: Disposal Workflow for this compound.
Caption: Waste Segregation Decision Diagram.
References
Personal protective equipment for handling 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE
This guide provides immediate, essential safety and logistical information for handling 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE (CAS No. 5424-06-6). The content herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Information from safety data sheets of structurally similar compounds has been utilized to formulate this guidance due to the limited availability of a specific SDS for the named compound.
Physicochemical and Hazard Information
Limited specific data for this compound is available. The following tables summarize known data for the compound and hazard information extrapolated from similar chemical structures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5424-06-6 | [1][2][3] |
| Molecular Formula | C7H6N4O | [1][3] |
| Molar Mass | 162.15 g/mol | [1][3] |
| Melting Point | 271°C | [1] |
| Boiling Point | 389.3°C at 760 mmHg | [1] |
| Flash Point | 189.2°C | [1] |
| Density | 1.6 g/cm³ | [1] |
Table 2: Hazard Identification (Based on Structurally Similar Compounds)
| Hazard Class | Statement | Precautionary Statement |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4] |
| Skin Irritation | Causes skin irritation.[4] | Wear protective gloves. IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4] |
| Eye Damage | Causes serious eye damage.[4] | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[4] |
| Respiratory Irritation | May cause respiratory irritation.[4] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| Carcinogenicity | May cause cancer.[5] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required.[6] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects.[5] | Avoid release to the environment.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area. A laboratory hood with a minimum face velocity of 125-150 feet per minute is recommended to minimize inhalation exposure.[5]
-
Eye Protection: Wear chemical safety goggles with side shields or a face shield.[5] Ensure an eyewash station is readily accessible.[7]
-
Hand Protection: Wear chemical-resistant gloves (e.g., Neoprene, PVC).[5] Glove suitability and breakthrough time should be confirmed based on the specific operational conditions.[5]
-
Body Protection: A lab coat or overalls should be worn.[5] For tasks with a higher risk of spillage, a PVC apron is recommended.[5]
-
Respiratory Protection: If dust generation is unavoidable, use a NIOSH/MSHA-approved respirator with an appropriate dust filter.[5][8]
2. Handling and Storage
-
General Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[4]
-
Storage: Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[4] Keep away from heat, sparks, and open flames.[7] Store locked up.[4] Protect from light and moisture.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]
3. Spill Response
-
Minor Spills:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE.
-
Avoid generating dust.[5]
-
Carefully sweep or vacuum up the spilled solid. Use a vacuum cleaner equipped with a HEPA filter.[5]
-
Place the collected material into a suitable, labeled container for disposal.[5]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
4. First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[4][8]
-
If on Skin: Immediately wash with plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If irritation or discomfort persists, seek medical attention.[4][5]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[5]
-
Waste Collection: Collect waste material in clearly labeled, sealed containers. Do not mix with other waste.
-
Disposal Method: This material and its container must be disposed of as hazardous waste.[5] Contact a licensed professional waste disposal service to dispose of this material.
-
Container Disposal: Puncture and bury empty containers at an authorized landfill to prevent reuse.[5] Handle uncleaned containers as you would the product itself.
-
Environmental Precautions: Do not allow the chemical to enter drains or waterways.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 5424-06-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
